molecular formula C8H8INO B3143292 3-Iodo-2-methylbenzamide CAS No. 52107-88-7

3-Iodo-2-methylbenzamide

Cat. No.: B3143292
CAS No.: 52107-88-7
M. Wt: 261.06 g/mol
InChI Key: DJPSBVMKTDXUEX-UHFFFAOYSA-N
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Description

Product Overview 3-Iodo-2-methylbenzamide is an organic compound with the molecular formula C 8 H 8 INO and a molecular weight of 261.06 g/mol . This benzamide derivative is supplied as a solid and is intended for research applications as a key synthetic intermediate . Research Applications and Value The core value of 3-Iodo-2-methylbenzamide in research lies in the reactivity of its carbon-iodine bond. Iodinated benzamides serve as versatile precursors in various metal-catalyzed cross-coupling reactions, such as those facilitated by palladium, which are fundamental for constructing complex molecules in medicinal chemistry . Furthermore, the benzamide scaffold is a recognized privileged structure in drug discovery, known for its ability to interact with diverse biological targets . Research on closely related iodinated benzamide compounds has demonstrated significant biological activity, including potent antiproliferative effects against a panel of human cancer cell lines, suggesting its utility in the development of new therapeutic agents . Handling and Safety This product is strictly for research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult the Safety Data Sheet (SDS) for proper handling, storage, and disposal information. Specific hazard statements were not identified in the search results .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-iodo-2-methylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8INO/c1-5-6(8(10)11)3-2-4-7(5)9/h2-4H,1H3,(H2,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DJPSBVMKTDXUEX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1I)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8INO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID801318858
Record name 3-Iodo-2-methylbenzamide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

52107-88-7
Record name 3-Iodo-2-methylbenzamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=52107-88-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-Iodo-2-methylbenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID801318858
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

3-Iodo-2-methylbenzamide structure and molecular weight

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive analysis of 3-Iodo-2-methylbenzamide , a specialized halogenated aromatic intermediate used in the synthesis of complex pharmaceutical scaffolds, particularly isoindolinones and kinase inhibitors.

Executive Summary

3-Iodo-2-methylbenzamide (CAS: 52107-88-7 ) is a tri-substituted benzene derivative characterized by a primary amide functionality flanked by a methyl group at the ortho position and an iodine atom at the meta position (relative to the amide).[1] This specific substitution pattern creates a unique steric and electronic environment, making it a valuable scaffold for transition-metal-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig) and intramolecular cyclizations.

Physicochemical Profile

ParameterTechnical Specification
Chemical Name 3-Iodo-2-methylbenzamide
CAS Registry Number 52107-88-7
Molecular Formula C₈H₈INO
Molecular Weight 261.06 g/mol
Exact Mass 260.965 g/mol
SMILES CC1=C(C=CC=C1I)C(=O)N
InChI Key ZDNGKYGLSXVGAA-UHFFFAOYSA-N
Physical State Solid (Off-white to pale yellow crystalline powder)
Predicted LogP ~2.3 (Moderate lipophilicity)
Solubility Soluble in DMSO, DMF, Methanol; Sparingly soluble in water.[1]

Structural Analysis & Reactivity

Steric & Electronic Environment

The molecule features a 1,2,3-trisubstitution pattern . The methyl group at position 2 plays a critical role in the molecule's reactivity:

  • Steric Crowding: The 2-methyl group exerts steric pressure on both the 1-amide and 3-iodo groups. This forces the amide group out of planarity with the benzene ring, potentially reducing conjugation but increasing the barrier to hydrolysis.

  • Ortho-Effect: In cyclization reactions (e.g., to form isoquinolinones), the proximity of the methyl group allows for benzylic functionalization or oxidative cyclization.

Functional Group Reactivity
  • Aryl Iodide (C-3): A high-reactivity handle for Palladium-catalyzed cross-coupling. The iodine bond is weaker than corresponding bromine or chlorine bonds, facilitating oxidative addition at lower temperatures.

  • Primary Amide (C-1): Acts as a directing group for C-H activation or as a nucleophile in intramolecular cyclizations (e.g., forming isoindolinones).

G Center 3-Iodo-2-methylbenzamide (Core Scaffold) Suzuki Suzuki-Miyaura Coupling (Biaryl Synthesis) Center->Suzuki Pd(0), Ar-B(OH)2 (via C-I bond) Heck Heck Reaction (Alkenylation) Center->Heck Pd(0), Alkene (via C-I bond) Cyclization Intramolecular Cyclization (Isoindolinones/Isoquinolinones) Center->Cyclization Cu/Pd Catalyst (Ring Closure) AmideMod Hoffmann Rearrangement (Aniline Synthesis) Center->AmideMod Br2, NaOH (via CONH2)

Figure 1: Reactivity map of 3-Iodo-2-methylbenzamide, highlighting its utility as a divergent intermediate.

Synthesis Protocol

The most robust synthesis route proceeds via the iodination of 2-methylbenzoic acid derivatives or the amidation of 3-iodo-2-methylbenzoic acid. Below is a standard laboratory protocol for the Amidation of 3-Iodo-2-methylbenzoic acid .

Reaction Scheme

Precursor: 3-Iodo-2-methylbenzoic acid (CAS: 133232-56-1) Reagents: Thionyl Chloride (


), Aqueous Ammonia (

) or Ammonium Chloride (

).

Synthesis Acid 3-Iodo-2-methylbenzoic Acid (Solid) Chloride Acid Chloride Intermediate (Reactive) Acid->Chloride SOCl2, Reflux (-SO2, -HCl) Product 3-Iodo-2-methylbenzamide (Final Product) Chloride->Product NH3 (aq) 0°C to RT

Figure 2: Two-step synthesis pathway from the carboxylic acid precursor.

Step-by-Step Methodology
  • Activation (Acid Chloride Formation):

    • Charge a round-bottom flask with 3-iodo-2-methylbenzoic acid (1.0 eq).

    • Add excess Thionyl Chloride (

      
      )  (3.0 eq) and a catalytic amount of DMF (dimethylformamide).
      
    • Reflux the mixture at 75-80°C for 2-3 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • Note: Monitor by TLC (convert aliquot to methyl ester with MeOH).

    • Concentrate in vacuo to remove excess

      
      . The residue is the crude acid chloride.
      
  • Amidation:

    • Dissolve the crude acid chloride in anhydrous Dichloromethane (DCM) or THF .

    • Cool the solution to 0°C in an ice bath.

    • Slowly add Aqueous Ammonia (28%) or bubble Ammonia gas into the solution. Maintain temperature <10°C to prevent side reactions.

    • Stir at room temperature for 2 hours.

  • Work-up & Purification:

    • Evaporate the organic solvent.

    • Triturate the solid residue with cold water to remove ammonium salts.

    • Filter the precipitate.

    • Recrystallization: Purify using Ethanol/Water or Ethyl Acetate/Hexane to obtain off-white crystals.

Analytical Characterization

To validate the identity of synthesized 3-Iodo-2-methylbenzamide, compare experimental data against these predicted spectral signatures.

TechniqueExpected Signal / FragmentsAssignment
¹H NMR (400 MHz, DMSO-d₆)δ 7.85 (d, 1H, J=7.8 Hz)H-4 (Ortho to Iodine)
δ 7.45 (br s, 1H)Amide NH (Ha)
δ 7.30 (d, 1H, J=7.5 Hz)H-6 (Ortho to Amide)
δ 7.15 (br s, 1H)Amide NH (Hb)
δ 6.98 (t, 1H, J=7.8 Hz)H-5 (Meta to both)
δ 2.45 (s, 3H)Methyl Group (-CH₃)
MS (ESI+) m/z 262.07 [M+H]⁺Protonated Molecular Ion
m/z 244.0 [M-NH₃]⁺Loss of Ammonia (Acylium ion)
IR (ATR) 3350, 3180 cm⁻¹N-H Stretch (Primary Amide)
1650 cm⁻¹C=O[2] Stretch (Amide I band)

Applications in Drug Discovery

Kinase Inhibitor Scaffolds

3-Iodo-2-methylbenzamide serves as a precursor for Indazolyl-benzamides , a class of compounds investigated for kinase inhibition (e.g., VEGFR, PDGFR). The iodine handle allows for the attachment of heteroaryl groups via Suzuki coupling, while the amide can be modified to tune solubility.

Isoindolinone Synthesis

Through Copper-catalyzed cascade reactions, this molecule can undergo intramolecular N-arylation or carbonylation to form Isoindolin-1-ones , a pharmacophore found in:

  • PARP Inhibitors (Poly ADP-ribose polymerase)

  • Anxiolytics (acting on Benzodiazepine sites)

Safety & Handling (SDS Summary)

  • GHS Classification: Warning.[3]

  • Hazard Statements:

    • H302: Harmful if swallowed.

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Storage: Store in a cool, dry place under inert atmosphere (Nitrogen/Argon). Light sensitive (Iodine compounds may degrade/discolor upon prolonged light exposure).

References

  • PubChem Compound Summary. (n.d.). 3-Iodo-2-methylbenzamide (CAS 52107-88-7).[1][2][4] National Center for Biotechnology Information. Retrieved from [Link]

  • ChemSrc. (2025). 3-Iodo-2-methylbenzamide Physicochemical Properties and CAS Data. Retrieved from [Link]

  • FDC Chemical. (n.d.).[4] Product Catalog: 3-Iodo-2-methylbenzamide.[1][2][3][4][5][6] Retrieved from [Link]

Sources

A Tale of Two Isomers: A Technical Guide to 3-Iodo-2-methylbenzamide and 2-Iodo-3-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

For the discerning researcher in drug discovery and organic synthesis, the subtle shift of a single substituent on an aromatic ring can unlock vastly different chemical landscapes. This guide delves into the nuanced yet profound differences between two such positional isomers: 3-iodo-2-methylbenzamide and 2-iodo-3-methylbenzamide. While sharing the same molecular formula, their distinct structural arrangements dictate a cascade of divergent properties, from synthetic accessibility to predicted biological activity. This document serves as a comprehensive technical resource, elucidating these differences to inform rational experimental design and application.

Structural and Physicochemical Properties: A Comparative Overview

The core distinction between these two molecules lies in the relative positions of the iodo and methyl groups on the benzamide scaffold. In 3-iodo-2-methylbenzamide , the methyl group is ortho to the benzamide's point of attachment, while the iodo group is in the meta position. Conversely, in 2-iodo-3-methylbenzamide , the iodo group occupies the ortho position, and the methyl group is meta. This seemingly minor change has significant steric and electronic implications.

The "ortho effect" is a well-documented phenomenon in organic chemistry where a substituent at the ortho position to a functional group can induce unique chemical and physical properties due to steric hindrance and through-space electronic interactions.[1][2] In the case of 2-iodo-3-methylbenzamide , the bulky iodine atom ortho to the amide group is expected to force the amide out of the plane of the benzene ring.[1][3] This disruption of coplanarity can significantly alter the molecule's reactivity and intermolecular interactions.

A summary of their fundamental properties is presented below:

Property3-Iodo-2-methylbenzamide (Predicted)2-Iodo-3-methylbenzamide
Molecular Formula C₈H₈INOC₈H₈INO
Molecular Weight 261.06 g/mol 261.06 g/mol
CAS Number Not readily available887234-41-5[4]
Appearance Likely a solidSolid
Predicted Solubility Soluble in organic solvents like DCM, EtOAcSoluble in organic solvents
Key Structural Feature Methyl group in ortho positionIodo group in ortho position

Synthesis Strategies: Navigating Isomeric Challenges

The synthetic routes to these isomers are dictated by the availability of starting materials and the directing effects of the substituents.

Synthesis of 3-Iodo-2-methylbenzamide

A plausible synthetic pathway for 3-iodo-2-methylbenzamide would likely commence from 3-iodo-2-methylbenzoic acid. This precursor, while not as common as its isomer, is commercially available.[5] The conversion of the carboxylic acid to the primary amide is a standard transformation in organic synthesis.

Experimental Protocol: Synthesis of 3-Iodo-2-methylbenzamide

  • Acid Chloride Formation: To a solution of 3-iodo-2-methylbenzoic acid (1.0 eq) in an anhydrous solvent such as dichloromethane (DCM) or toluene, add oxalyl chloride (1.2 eq) or thionyl chloride (1.2 eq) dropwise at 0 °C. A catalytic amount of dimethylformamide (DMF) can be added if using oxalyl chloride.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. The reaction progress can be monitored by the cessation of gas evolution.

  • Solvent Removal: Remove the solvent and excess reagent under reduced pressure to yield the crude 3-iodo-2-methylbenzoyl chloride.

  • Amidation: Dissolve the crude acid chloride in an anhydrous aprotic solvent like DCM. Cool the solution to 0 °C and bubble anhydrous ammonia gas through the solution, or add a solution of aqueous ammonium hydroxide (excess) dropwise.

  • Work-up and Purification: After the reaction is complete (monitored by TLC), wash the organic layer with water and brine. Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization or silica gel chromatography to afford 3-iodo-2-methylbenzamide.

Synthesis of 3-Iodo-2-methylbenzamide 3-Iodo-2-methylbenzoic Acid 3-Iodo-2-methylbenzoic Acid 3-Iodo-2-methylbenzoyl Chloride 3-Iodo-2-methylbenzoyl Chloride 3-Iodo-2-methylbenzoic Acid->3-Iodo-2-methylbenzoyl Chloride SOCl₂ or (COCl)₂ 3-Iodo-2-methylbenzamide 3-Iodo-2-methylbenzamide 3-Iodo-2-methylbenzoyl Chloride->3-Iodo-2-methylbenzamide NH₃ or NH₄OH Synthesis of 2-Iodo-3-methylbenzamide 2-Iodo-3-methylbenzoic Acid 2-Iodo-3-methylbenzoic Acid 2-Iodo-3-methylbenzoyl Chloride 2-Iodo-3-methylbenzoyl Chloride 2-Iodo-3-methylbenzoic Acid->2-Iodo-3-methylbenzoyl Chloride SOCl₂ or (COCl)₂ 2-Iodo-3-methylbenzamide 2-Iodo-3-methylbenzamide 2-Iodo-3-methylbenzoyl Chloride->2-Iodo-3-methylbenzamide NH₃ or NH₄OH

Sources

A Comprehensive Safety and Handling Guide for 3-Iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the safety considerations and handling protocols for the chemical intermediate, 3-Iodo-2-methylbenzamide. Designed for researchers, scientists, and professionals in drug development, this document synthesizes critical safety data from structurally related compounds to establish a robust framework for risk assessment and management in the laboratory setting.

Understanding the Hazard Landscape

3-Iodo-2-methylbenzamide, as a substituted benzamide containing iodine, presents a multi-faceted hazard profile that demands rigorous adherence to safety protocols. While a specific Safety Data Sheet (SDS) for this exact molecule is not publicly available, analysis of closely related analogues, such as other iodo- and methyl-substituted benzamides, provides a strong predictive foundation for its potential hazards. The primary concerns are acute toxicity, skin and eye irritation, respiratory irritation, and potential long-term organ damage, particularly to the thyroid.

GHS Hazard Classification (Predicted)

Based on data from similar compounds, 3-Iodo-2-methylbenzamide is anticipated to fall under the following Globally Harmonized System (GHS) classifications:

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed.[1]
Acute Toxicity, DermalCategory 4H312: Harmful in contact with skin.
Acute Toxicity, InhalationCategory 4H332: Harmful if inhaled.
Skin IrritationCategory 2H315: Causes skin irritation.[2]
Eye IrritationCategory 2AH319: Causes serious eye irritation.[2]
Specific Target Organ Toxicity (Single Exposure)Category 3H335: May cause respiratory irritation.
Specific Target Organ Toxicity (Repeated Exposure)Category 1H372: Causes damage to organs (Thyroid) through prolonged or repeated exposure if swallowed.
Hazardous to the Aquatic Environment, AcuteCategory 1H400: Very toxic to aquatic life.

The presence of the iodo- group is a key determinant for the predicted thyroid toxicity, as iodine can interfere with thyroid function.[3] The benzamide structure itself can be associated with various biological activities, and its derivatives are common in pharmaceuticals, necessitating careful toxicological assessment.[4]

Prudent Handling and Engineering Controls

Given the predicted hazards, a multi-layered approach to exposure control is imperative. This involves a combination of engineering controls, administrative controls, and personal protective equipment (PPE).

Laboratory Environment
  • Ventilation: All manipulations of solid 3-Iodo-2-methylbenzamide or its solutions must be conducted in a properly functioning chemical fume hood to minimize inhalation exposure.[1][5]

  • Designated Area: Establish a designated area for working with this compound to prevent cross-contamination.

  • Emergency Equipment: Ensure that a safety shower and eyewash station are readily accessible and have been recently tested.[5][6]

Experimental Workflow for Safe Handling

The following workflow is designed to mitigate risks at each stage of handling:

Safe_Handling_Workflow cluster_Prep Preparation cluster_Handling Handling cluster_Post Post-Handling Prep Review SDS/Safety Info Don_PPE Don Appropriate PPE Prep->Don_PPE Proceed if understood Weigh Weigh Solid in Fume Hood Don_PPE->Weigh Enter designated area Dissolve Dissolve in Suitable Solvent Weigh->Dissolve Decontaminate Decontaminate Work Area Dissolve->Decontaminate After experiment Doff_PPE Doff PPE Correctly Decontaminate->Doff_PPE Dispose Dispose of Waste Properly Doff_PPE->Dispose

Caption: A logical workflow for the safe handling of 3-Iodo-2-methylbenzamide.

Personal Protective Equipment (PPE) Selection Protocol

The selection of appropriate PPE is critical to prevent dermal, ocular, and respiratory exposure.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) should be worn.[7] Always inspect gloves for tears or punctures before use and practice proper glove removal technique to avoid skin contact.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles are mandatory.[8][9]

  • Skin and Body Protection: A lab coat should be worn at all times. For tasks with a higher risk of splashing, consider a chemically resistant apron.

  • Respiratory Protection: If there is a risk of generating dust or aerosols outside of a fume hood, a NIOSH-approved respirator with an appropriate cartridge should be used.

PPE_Selection_Protocol Start Assess Task Solid_Handling Handling Solid? Start->Solid_Handling Splash_Risk Risk of Splash? Solid_Handling->Splash_Risk Yes Solid_Handling->Splash_Risk No Aerosol_Risk Risk of Aerosol/Dust? Splash_Risk->Aerosol_Risk Gloves Nitrile Gloves Aerosol_Risk->Gloves Goggles Safety Goggles Gloves->Goggles Lab_Coat Lab Coat Goggles->Lab_Coat Apron Chemical Apron Lab_Coat->Apron If Splash Risk is High Respirator NIOSH Respirator Lab_Coat->Respirator If Aerosol Risk is High End Proceed with Task Lab_Coat->End If low risk Apron->End Respirator->End

Caption: Decision tree for selecting appropriate PPE.

Emergency Procedures: A Self-Validating System

In the event of an exposure or spill, a rapid and correct response is crucial.

First-Aid Measures
Exposure RouteFirst-Aid Protocol
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[10]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes.[11] Seek medical attention if irritation persists.
Eye Contact Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[11] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water.[12] Seek immediate medical attention.[12]
Accidental Release Measures
  • Evacuate: Immediately evacuate the area of the spill.

  • Ventilate: Ensure the area is well-ventilated, if safe to do so.

  • Contain: Wearing appropriate PPE, contain the spill using an inert absorbent material (e.g., vermiculite, sand).

  • Collect: Carefully sweep or scoop up the absorbed material into a sealed, labeled container for hazardous waste disposal.[1] Avoid generating dust.[1]

  • Decontaminate: Clean the spill area with a suitable solvent, followed by soap and water.

  • Dispose: Dispose of all contaminated materials as hazardous waste in accordance with local, state, and federal regulations.[10]

Physical and Chemical Properties

Understanding the physical and chemical properties of 3-Iodo-2-methylbenzamide is essential for its safe storage and handling. Data for the closely related 3-Methylbenzamide is provided for reference.[13]

PropertyValue (for 3-Methylbenzamide)Reference
Molecular Formula C8H9NO[14]
Molecular Weight 135.16 g/mol [13][14]
Appearance White to off-white solid[7]
Melting Point 94-96 °C[13]
Boiling Point 540.50 K (calculated)[14]
Solubility Limited water solubility (log10WS = -2.12)[14]

Storage and Stability

  • Storage Conditions: Store in a tightly closed container in a cool, dry, and well-ventilated area.[1][6] Keep away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[6][11]

  • Stability: The compound is expected to be stable under normal storage conditions.[5] Avoid exposure to light and moisture to prevent degradation.

Toxicological Information

The primary toxicological concerns are acute toxicity upon ingestion, skin contact, or inhalation. Repeated exposure, particularly through ingestion, may lead to thyroid damage due to the iodine content. While specific carcinogenicity and mutagenicity data for 3-Iodo-2-methylbenzamide are unavailable, some benzamide derivatives are suspected of causing genetic defects, warranting cautious handling.[1]

Disposal Considerations

All waste containing 3-Iodo-2-methylbenzamide must be treated as hazardous waste. Dispose of the material in accordance with all applicable federal, state, and local environmental regulations. Do not allow the material to enter drains or waterways due to its high aquatic toxicity.[15]

References

  • Sigma-Aldrich. (2024, September 6). Safety Data Sheet.
  • ECHEMI. (2019, July 15). 3-Iodo-2-propynyl butylcarbamate SDS, 55406-53-6 Safety Data Sheets.
  • Thermo Fisher Scientific. (2010, September 7). 1 - SAFETY DATA SHEET.
  • Carl ROTH. Safety Data Sheet: 3-Hydroxybenzaldehyde.
  • CDH Fine Chemical. Benzamide CAS No 55-21-0 MATERIAL SAFETY DATA SHEET SDS/MSDS.
  • PubChem. 2-Hydroxy-3-iodobenzamide.
  • Fisher Scientific. (2010, November 24). SAFETY DATA SHEET.
  • Thermo Fisher Scientific. (n.d.). 3 - SAFETY DATA SHEET.
  • ChemScene. (2025, July 8). Safety Data Sheet.
  • Scribd. Safety Data Sheet Revision: 1. Identification of Substance / Preparation and Company.
  • Iodine Solution - Safety Data Sheet. (n.d.).
  • MEL Chemistry. Iodine.
  • Sigma-Aldrich. (2025, November 6). SAFETY DATA SHEET.
  • TCI Chemicals. (2024, November 29). SAFETY DATA SHEET.
  • PubChem. (2026, January 24). 3-(benzyloxy)-N-(4-iodo-2-methylphenyl)benzamide.
  • New Jersey Department of Health. BENZAMIDE CAS Number - HAZARD SUMMARY.
  • CLEAPSS Science. Student safety sheets 56 Iodine.
  • PubChem. (n.d.). 2-Iodo-N-methylbenzamide.
  • New Jersey Department of Health and Senior Services. Iodine - Hazardous Substance Fact Sheet.
  • Pani, L., Gessa, G. L., & Stocchi, F. (2002). The substituted benzamides and their clinical potential on dysthymia and on the negative symptoms of schizophrenia.
  • Fluorochem. 2-IODO-3-METHYLBENZAMIDE.
  • World Health Organization. (2025, July 8). Use of potassium iodide for thyroid protection during nuclear or radiological emergencies.
  • Cheméo. Chemical Properties of m-Toluamide (CAS 618-47-3).
  • Sigma-Aldrich. 3-Methylbenzamide 99 618-47-3.

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A Technical Guide to an Uncharted Compound: 3-Iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Navigating the Known and the Unknown

In the landscape of chemical research and drug development, our progress is often paved with the characterization of novel molecular entities. While extensive databases catalogue the properties of millions of compounds, there remain uncharted territories. 3-Iodo-2-methylbenzamide is one such molecule. As of the latest literature review, specific experimental data for its melting point and physical state have not been formally reported. This guide, therefore, serves a dual purpose: to provide a robust theoretical framework for predicting the physicochemical properties of 3-Iodo-2-methylbenzamide based on its structural analogues, and to offer detailed, field-proven methodologies for its synthesis and empirical characterization. For the researcher venturing to synthesize and characterize this compound, this document provides a comprehensive roadmap.

Section 1: Theoretical Physicochemical Profile of 3-Iodo-2-methylbenzamide

The precise melting point and physical state of a compound are dictated by its crystal lattice structure and the intermolecular forces at play. In the absence of direct experimental data for 3-Iodo-2-methylbenzamide, we can infer its likely properties by examining closely related isomers and analogous structures.

1.1. Molecular Structure and Its Implications

The molecular structure of 3-Iodo-2-methylbenzamide, with its combination of a benzamide core, a methyl group, and a heavy iodine atom, suggests a crystalline solid at standard temperature and pressure. The presence of the amide group facilitates strong hydrogen bonding (N-H···O=C), a key contributor to a higher melting point. The iodine and methyl groups introduce steric and electronic effects that will modulate the crystal packing and, consequently, the melting point.

Molecular Structure of 3-Iodo-2-methylbenzamide

Caption: 2D representation of the 3-Iodo-2-methylbenzamide molecule.

1.2. Comparative Analysis with Isomeric Compounds

To build a predictive model for the melting point of 3-Iodo-2-methylbenzamide, we can analyze the known properties of its isomers. This comparative approach provides a scientifically grounded estimation.

Compound NameCAS NumberMolecular FormulaReported Melting Point (°C)Physical State
2-Iodo-3-methylbenzamide887234-41-5C₈H₈INOData not available in searched sourcesSolid (predicted)
2-Iodo-N-methylbenzamide58084-22-3C₈H₈INOData not available in searched sourcesSolid (predicted)
3-Iodobenzamide10388-19-9C₇H₆INOData not available in searched sourcesSolid (predicted)
2-Methylbenzamide527-85-5C₈H₉NO144-148White powder

Data for isomers is limited, highlighting a broader data gap for this class of compounds.

Based on the available data for 2-Methylbenzamide, we can anticipate that 3-Iodo-2-methylbenzamide will also be a solid at room temperature. The introduction of the bulky and electron-dense iodine atom is expected to significantly increase the molecular weight and likely alter the crystal packing, which would generally lead to a higher melting point compared to its non-iodinated counterpart.

Section 2: Proposed Synthesis and Characterization of 3-Iodo-2-methylbenzamide

The synthesis of 3-Iodo-2-methylbenzamide can be logically approached from its corresponding carboxylic acid, 3-Iodo-2-methylbenzoic acid, a commercially available starting material. The following protocol outlines a standard and reliable method for this transformation.

2.1. Synthesis of 3-Iodo-2-methylbenzamide from 3-Iodo-2-methylbenzoic Acid

This two-step procedure involves the activation of the carboxylic acid to an acyl chloride, followed by amidation.

Synthetic Workflow

Synthesis Start 3-Iodo-2-methylbenzoic acid AcylChloride 3-Iodo-2-methylbenzoyl chloride Start->AcylChloride SOCl₂ or (COCl)₂ DMF (cat.), DCM Amidation 3-Iodo-2-methylbenzamide AcylChloride->Amidation NH₄OH or NH₃(g) DCM or THF

Caption: Proposed synthetic route to 3-Iodo-2-methylbenzamide.

Step-by-Step Protocol:

Part A: Synthesis of 3-Iodo-2-methylbenzoyl chloride

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), add 3-Iodo-2-methylbenzoic acid (1.0 eq).

  • Solvent Addition: Add anhydrous dichloromethane (DCM) to the flask (approximately 10 mL per gram of carboxylic acid).

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂) (1.5 - 2.0 eq) to the stirring suspension at room temperature. A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops) can be added to facilitate the reaction.

  • Reaction Progression: Heat the reaction mixture to reflux (approximately 40°C) and monitor the reaction progress by thin-layer chromatography (TLC) until the starting material is consumed.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Carefully remove the excess SOCl₂ and DCM under reduced pressure using a rotary evaporator. The resulting crude 3-Iodo-2-methylbenzoyl chloride is typically used in the next step without further purification.

Causality: Thionyl chloride is a common and effective reagent for converting carboxylic acids to acyl chlorides. The reaction proceeds via a nucleophilic acyl substitution mechanism. The inert atmosphere is crucial to prevent hydrolysis of the highly reactive acyl chloride by atmospheric moisture.

Part B: Synthesis of 3-Iodo-2-methylbenzamide

  • Reaction Setup: Dissolve the crude 3-Iodo-2-methylbenzoyl chloride in an anhydrous aprotic solvent such as DCM or tetrahydrofuran (THF) in a flask cooled in an ice bath (0°C).

  • Ammonia Addition: To the cooled, stirring solution, add an excess of concentrated aqueous ammonium hydroxide (e.g., 28-30% NH₃ in H₂O) dropwise. Alternatively, ammonia gas can be bubbled through the solution.

  • Reaction Progression: Allow the reaction to stir at 0°C for 30 minutes and then at room temperature for an additional 1-2 hours. Monitor the reaction by TLC.

  • Work-up and Purification: Upon completion, quench the reaction with water. Separate the organic layer, and extract the aqueous layer with DCM. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The crude product can be purified by recrystallization (e.g., from ethanol/water or ethyl acetate/hexanes) or by column chromatography on silica gel to yield pure 3-Iodo-2-methylbenzamide.

Causality: The highly reactive acyl chloride readily undergoes nucleophilic attack by ammonia to form the stable amide. The use of excess ammonia neutralizes the HCl byproduct generated in the reaction.

2.2. Characterization of 3-Iodo-2-methylbenzamide

Once synthesized and purified, the compound must be rigorously characterized to confirm its identity and determine its physical properties.

2.2.1. Determination of Physical State

The physical state of the purified compound should be observed and recorded at standard temperature and pressure (STP). It is anticipated to be a crystalline solid. The color and crystal morphology should also be noted.

2.2.2. Melting Point Determination

A precise melting point is a critical indicator of purity.

Step-by-Step Protocol for Melting Point Determination:

  • Sample Preparation: Finely powder a small amount of the dry, purified 3-Iodo-2-methylbenzamide.

  • Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

  • Apparatus Setup: Place the capillary tube in a calibrated melting point apparatus.

  • Measurement: Heat the sample rapidly to a temperature about 15-20°C below the expected melting point. Then, decrease the heating rate to 1-2°C per minute to ensure thermal equilibrium.

  • Data Recording: Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). A sharp melting range (e.g., 0.5-1.0°C) is indicative of a pure compound.

Trustworthiness: The use of a calibrated melting point apparatus is essential for obtaining an accurate and reliable measurement. The slow heating rate near the melting point ensures that the recorded temperature is a true reflection of the phase transition.

Section 3: Concluding Remarks and Future Directions

This guide has provided a comprehensive theoretical and practical framework for researchers interested in 3-Iodo-2-methylbenzamide. While the absence of prior experimental data presents a challenge, it also offers an opportunity for novel discovery. The proposed synthetic route is based on well-established and reliable chemical transformations, and the characterization protocols adhere to rigorous scientific standards. The empirical determination of the melting point and physical state of 3-Iodo-2-methylbenzamide will be a valuable contribution to the chemical sciences, filling a gap in our collective knowledge and enabling further exploration of this compound's potential applications in medicinal chemistry and materials science.

References

At the time of writing, no direct peer-reviewed articles detailing the synthesis and properties of 3-Iodo-2-methylbenzamide were identified. The following references pertain to related compounds and general synthetic methodologies.

  • PubChem. 2-Iodo-N-methylbenzamide.[Link]

  • PubChem. 3-Iodobenzamide.[Link]

  • PubChem. 2-Methylbenzamide.[Link]

Navigating the Chemical Landscape of 3-Iodo-2-methylbenzamide: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Iodo-2-methylbenzamide is a substituted aromatic amide that, due to its specific pattern of functional groups—an iodine atom, a methyl group, and a carboxamide moiety on a benzene ring—holds potential as a versatile building block in medicinal chemistry and organic synthesis. The presence of an iodine atom, in particular, makes it an attractive substrate for various cross-coupling reactions, enabling the introduction of diverse molecular fragments. This guide provides a comprehensive overview of the available technical information for 3-Iodo-2-methylbenzamide, including its chemical identifiers, plausible synthetic routes, and a comparative analysis with its isomers, addressing the current information gap in major chemical databases.

Core Chemical Identity

As of the latest database surveys, a dedicated PubChem Compound Identifier (CID) for 3-Iodo-2-methylbenzamide has not been assigned. This indicates that while the compound is available from some commercial suppliers and may be cited in specialized literature or patents, it has not yet been fully characterized and archived in this major public database. However, its precursor, 3-Iodo-2-methylbenzoic acid, is well-documented with a CAS Number of 133232-56-1.[1][2]

For comparative purposes and to provide a broader context for researchers, the chemical identifiers of closely related isomers are presented below. Understanding the properties of these isomers is crucial, as the position of the substituents on the aromatic ring significantly influences the molecule's steric and electronic properties, and consequently its reactivity and biological activity.

Compound NamePubChem CIDCAS NumberMolecular FormulaMolecular Weight ( g/mol )
3-Iodo-2-methylbenzamide Not AssignedNot AssignedC₈H₈INO261.06
2-Iodo-N-methylbenzamide61585258084-22-3C₈H₈INO261.06[3]
3-MethylbenzamideNot Applicable618-47-3C₈H₉NO135.16[4][5]
2-Iodo-N-methylbenzamideNot Applicable58084-22-3C₈H₈INO261.06[6][7]

Physicochemical Properties and Reactivity Profile

The physicochemical properties of 3-Iodo-2-methylbenzamide can be predicted based on its structure and by analogy to related compounds. The presence of the amide group suggests the potential for hydrogen bonding, influencing its melting point and solubility. The aromatic ring, substituted with both an electron-donating methyl group and an electron-withdrawing but highly polarizable iodine atom, presents a unique electronic environment.

The carbon-iodine bond is a key feature for synthetic applications. It is relatively weak compared to other carbon-halogen bonds, making it a reactive site for various transformations, most notably palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, and Sonogashira couplings. The steric hindrance from the adjacent methyl group at the 2-position may influence the reaction kinetics and the choice of catalyst and reaction conditions. Iodobenzamides, in general, are known to be reactive intermediates in organic synthesis.[8]

Caption: Potential cross-coupling reactions involving 3-Iodo-2-methylbenzamide.

Synthesis and Experimental Protocols

A plausible and efficient laboratory-scale synthesis of 3-Iodo-2-methylbenzamide starts from the commercially available 3-Iodo-2-methylbenzoic acid. The synthesis involves the conversion of the carboxylic acid to an amide.

Protocol: Amidation of 3-Iodo-2-methylbenzoic acid

This two-step protocol first activates the carboxylic acid, followed by reaction with ammonia to form the primary amide.

Step 1: Activation of the Carboxylic Acid

  • Reagents and Materials:

    • 3-Iodo-2-methylbenzoic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.2 eq)

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

    • Magnetic stirrer and stirring bar

    • Round-bottom flask with a reflux condenser and drying tube

    • Ice bath

  • Procedure:

    • Dissolve 3-Iodo-2-methylbenzoic acid in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution in an ice bath.

    • Slowly add thionyl chloride or oxalyl chloride dropwise to the stirred solution.

    • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 2-4 hours, or until the evolution of gas ceases.

    • The reaction progress can be monitored by thin-layer chromatography (TLC).

    • Once the reaction is complete, remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 2: Amidation

  • Reagents and Materials:

    • Crude 3-Iodo-2-methylbenzoyl chloride (from Step 1)

    • Concentrated aqueous ammonia (NH₄OH) or ammonia gas

    • Anhydrous DCM or THF

    • Stirring apparatus

    • Ice bath

  • Procedure:

    • Dissolve the crude acid chloride in anhydrous DCM.

    • Cool the solution in an ice bath.

    • Slowly add an excess of concentrated aqueous ammonia dropwise with vigorous stirring. Alternatively, bubble ammonia gas through the solution.

    • A white precipitate of the amide should form.

    • Stir the reaction mixture for an additional 1-2 hours at room temperature.

    • Quench the reaction by adding water.

    • Separate the organic layer, and wash it sequentially with dilute acid (e.g., 1M HCl), saturated sodium bicarbonate solution, and brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-Iodo-2-methylbenzamide.

    • The crude product can be purified by recrystallization or column chromatography.

Synthesis_Workflow 3-Iodo-2-methylbenzoic_acid 3-Iodo-2-methylbenzoic acid Acid_Chloride_Formation Acid Chloride Formation (SOCl₂ or (COCl)₂) 3-Iodo-2-methylbenzoic_acid->Acid_Chloride_Formation Amidation Amidation (NH₃) Acid_Chloride_Formation->Amidation 3-Iodo-2-methylbenzamide 3-Iodo-2-methylbenzamide Amidation->3-Iodo-2-methylbenzamide

Caption: Synthetic pathway from 3-Iodo-2-methylbenzoic acid to 3-Iodo-2-methylbenzamide.

Potential Applications in Research and Drug Discovery

Substituted benzamides are a well-established class of compounds with a wide range of biological activities, including antimicrobial, analgesic, anti-inflammatory, and anticancer properties.[9][10] The specific substitution pattern of 3-Iodo-2-methylbenzamide makes it an interesting scaffold for the synthesis of novel bioactive molecules.

The iodo-substituent serves as a handle for introducing further complexity through cross-coupling reactions, allowing for the exploration of a large chemical space. This is particularly relevant in the design of kinase inhibitors and other targeted therapies where specific interactions with a protein's active site are desired. The methyl group can provide beneficial steric interactions and influence the compound's metabolic stability.

Safety and Handling

As there is no specific safety data sheet (SDS) for 3-Iodo-2-methylbenzamide, general precautions for handling aromatic iodine compounds should be followed. These compounds are generally considered to be irritants.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of dust or vapors.[11] Avoid contact with skin and eyes.[12]

  • Storage: Store in a cool, dry place away from incompatible materials.

  • Disposal: Dispose of in accordance with local, state, and federal regulations.

In case of exposure, seek immediate medical attention. For skin contact, wash thoroughly with soap and water. For eye contact, rinse cautiously with water for several minutes.

Conclusion

While 3-Iodo-2-methylbenzamide currently lacks a dedicated entry in major public chemical databases like PubChem, its chemical structure suggests significant potential as a synthetic intermediate in pharmaceutical and materials science research. Its plausible synthesis from readily available precursors and the reactivity of its carbon-iodine bond make it an accessible and valuable tool for chemists. By providing this consolidated technical overview, including a comparative analysis of its isomers and a detailed synthetic protocol, we aim to facilitate its use in the scientific community and encourage further investigation into its properties and applications.

References

  • Stenutz, R. 3-methylbenzamide. Available from: [Link]

  • PubChem. 3-iodo-N-methyl-N-(2-methylphenyl)benzamide. Available from: [Link]

  • PubChem. 3-(benzyloxy)-N-(4-iodo-2-methylphenyl)benzamide. Available from: [Link]

  • PubChem. 2-Iodo-N-methylbenzamide. Available from: [Link]

  • New Jersey Department of Health and Senior Services. Iodine - Hazardous Substance Fact Sheet. Available from: [Link]

  • MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • Google Patents. Preparation method of 3-nitro-2-methylbenzoic acid.
  • J-STAGE. 8-Iodoisoquinolinone, a Conformationally Rigid Highly Reactive 2-Iodobenzamide Catalyst for the Oxidation of Alcohols by Hypervalent Iodine. Available from: [Link]

  • PubMed. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. Available from: [Link]

  • Walsh Medical Media. Pharmacological Potential of Benzamide Analogues and their Uses in Medicinal Chemistry. Available from: [Link]

  • CORE. Studies on environmentally benign 2-iodobenzamide catalysts: Development of oxidative cleavage reaction of pyrrolidine-2-methanol. Available from: [Link]

  • International Labour Organization. International Chemical Safety Cards (ICSCs) - IODINE. Available from: [Link]

  • YouTube. Merging Hypervalent Iodine and Photoredox Chemistry for Reaction Discovery – Jérome Waser. Available from: [Link]

  • CyberLeninka. BENZAMINE DERIVATIVES: SYNTHESIS, CHARACTERIZATION AND BIOLOGICAL ACTIVITY STUDY. Available from: [Link]

  • Beilstein-Institut. Reactivity of hypervalent iodine(III) reagents bearing a benzylamine with sulfenate salts. Available from: [Link]

  • California Department of Justice. Iodine: Inhalation Hazards, Detection and Protection. Available from: [Link]

  • Quick Company. Process For Producing 5 Iodo 2 Methylbenzoic Acid. Available from: [Link]

  • PubMed. Chemical structure - biological activity relationship in the group of benzamide compounds II. Available from: [Link]

Sources

Methodological & Application

Synthesis of 3-iodo-2-methylbenzamide from 3-iodo-2-methylbenzoic acid

Author: BenchChem Technical Support Team. Date: February 2026

This Application Note is structured to guide researchers through the robust synthesis of 3-iodo-2-methylbenzamide , a critical intermediate for generating diversely substituted scaffolds via palladium-catalyzed cross-couplings (e.g., Suzuki-Miyaura, Sonogashira).

The protocol addresses the specific challenge of ortho-substitution (2-methyl group), which introduces steric hindrance at the carbonyl center, requiring efficient activation strategies.

Abstract

This guide details the synthesis of 3-iodo-2-methylbenzamide from 3-iodo-2-methylbenzoic acid. Two protocols are provided: Method A (Acid Chloride Activation) for multigram/kilogram scale-up, and Method B (CDI Coupling) for rapid, mild discovery-scale synthesis. The presence of the electron-donating methyl group at the ortho position deactivates the ring toward nucleophilic aromatic substitution (


), preserving the iodine moiety even under chlorinating conditions—a distinct advantage over nitro-substituted analogues.

Retrosynthetic Analysis & Strategy

The transformation requires converting a carboxylic acid to a primary amide.

  • Challenge: The ortho-methyl group creates steric bulk, impeding nucleophilic attack at the carbonyl carbon.

  • Solution: We must activate the carboxylic acid into a highly reactive electrophile.

    • Path A (Acyl Chloride): Uses Thionyl Chloride (

      
      ).[1][2][3][4] The resulting acyl chloride is planar and highly electrophilic, overcoming steric repulsion.
      
    • Path B (Acyl Imidazole): Uses 1,1'-Carbonyldiimidazole (CDI). A milder approach that avoids acidic byproducts, suitable for acid-sensitive substrates.

Mechanistic Insight: Iodine Stability

Unlike 4-iodo-3-nitrobenzoic acid, where the nitro group activates the ring for


 displacement of iodine by chloride ions, the 2-methyl group in our substrate is electron-donating. This renders the aromatic ring electron-rich, effectively preventing the displacement of the iodine atom during the acid chloride formation, ensuring high chemoselectivity.

Experimental Protocols

Method A: Thionyl Chloride Activation (Preferred for Scale-Up)

High throughput, low cost, and rigorous activation.

Reagents:

  • 3-Iodo-2-methylbenzoic acid (1.0 equiv)

  • Thionyl Chloride (

    
    ) (3.0 - 5.0 equiv)
    
  • N,N-Dimethylformamide (DMF) (Catalytic, 2-3 drops)

  • Ammonium Hydroxide (

    
    , 28-30% aq) or Ammonia gas (
    
    
    
    )
  • Solvents: Toluene or Dichloromethane (DCM) for activation; THF for amidation.

Protocol:

  • Activation:

    • Charge a flame-dried round-bottom flask with 3-iodo-2-methylbenzoic acid and anhydrous Toluene (5 mL/g).

    • Add Thionyl Chloride (3.0 equiv) dropwise under

      
       atmosphere.
      
    • Add catalytic DMF (2 drops). Note: DMF reacts with

      
       to form the Vilsmeier reagent, which acts as the active chlorinating species.
      
    • Heat to reflux (75-80°C) for 2-3 hours. Monitor by TLC (convert aliquot to methyl ester with MeOH) until starting material is consumed.

    • Evaporation: Concentrate in vacuo to remove excess

      
       and Toluene. Co-evaporate with Toluene (
      
      
      
      ) to ensure removal of all acidic gases. Result: 3-iodo-2-methylbenzoyl chloride (Yellow oil/solid).
  • Amidation:

    • Dissolve the crude acid chloride in anhydrous THF (5 mL/g) and cool to 0°C .

    • Option 1 (Aqueous): Add

      
       (28%)  (5.0 equiv) dropwise, maintaining temp < 10°C.
      
    • Option 2 (Gas): Bubble anhydrous

      
       gas  through the solution for 30 mins.
      
    • Warm to room temperature (RT) and stir for 1 hour.

  • Workup:

    • Remove THF in vacuo.

    • Suspend residue in water and stir vigorously for 30 mins to dissolve inorganic salts (

      
      ).
      
    • Filter the precipitate, wash with water (

      
      ) and cold Hexanes (
      
      
      
      ).
    • Dry in a vacuum oven at 45°C.

Method B: CDI Coupling (Green/Discovery Route)

Avoids corrosive thionyl chloride; "One-Pot" procedure.

Reagents:

  • 3-Iodo-2-methylbenzoic acid (1.0 equiv)

  • 1,1'-Carbonyldiimidazole (CDI) (1.2 equiv)

  • Ammonium Hydroxide (

    
    ) (5.0 equiv)
    
  • Solvent: Anhydrous THF or Acetonitrile.

Protocol:

  • Dissolve 3-iodo-2-methylbenzoic acid in anhydrous THF (10 mL/g).

  • Add CDI (1.2 equiv) in portions at RT. Caution:

    
     gas evolution.
    
  • Stir at RT for 1-2 hours. The solution usually turns pale yellow as the acyl imidazole intermediate forms.

  • Cool to 0°C. Add

    
      (5.0 equiv) dropwise.
    
  • Stir at RT for 2-3 hours.

  • Workup: Dilute with Ethyl Acetate, wash with 1N HCl (to remove imidazole), saturated

    
    , and Brine. Dry over 
    
    
    
    , filter, and concentrate.

Process Workflow & Logic

The following diagram illustrates the decision logic and chemical flow for Method A, highlighting critical control points.

SynthesisWorkflow Start Start: 3-Iodo-2-methylbenzoic Acid Activation Activation: SOCl2 + cat. DMF (Reflux, 80°C) Start->Activation Steric hindrance requires strong activation Evap Evaporation: Remove excess SOCl2 (Critical for purity) Activation->Evap Complete conversion Intermediate Intermediate: Acid Chloride (Highly Reactive) Evap->Intermediate Amidation Amidation: Add to cold NH4OH/THF (0°C -> RT) Intermediate->Amidation Nucleophilic Acyl Substitution Workup Workup: Precipitate in Water Filter & Wash Amidation->Workup Precipitation Product Product: 3-Iodo-2-methylbenzamide Workup->Product Yield: 85-95%

Caption: Workflow for Method A. Yellow nodes indicate energetic steps; Red indicates reactive intermediates; Green indicates product formation.

Analytical Data & QC Specifications

To validate the synthesis, compare your isolated product against these expected parameters.

ParameterSpecification / Expected ValueNotes
Appearance White to Off-White SolidYellowing indicates residual iodine or impurities.
Yield 85% - 95%Lower yields suggest incomplete activation or hydrolysis during workup.

H NMR (DMSO-

)

2.45 (s, 3H,

)
Methyl group singlet.

7.40, 7.80 (br s, 2H,

)
Amide protons (exchangeable).

7.0 - 8.0 (m, 3H, Ar-H)
Aromatic pattern (ABC system).
Mass Spec (ESI)

Consistent with formula

.
Purity (HPLC) > 98.0% a/aMonitor for unreacted acid (RT shift).

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Hydrolysis of Acid ChlorideEnsure all glassware is flame-dried. Use anhydrous THF.
Dark Color Iodine liberationAvoid excessive heating (>90°C). Wash organic layer with Sodium Thiosulfate (

).
Starting Material Remains Incomplete ActivationIncrease reaction time with

. Ensure DMF catalyst is fresh.
Sticky Solid Trapped Solvent/ImpuritiesRecrystallize from Ethanol/Water or trituruate with cold Hexanes.

References

  • Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Standard reference for Nucleophilic Acyl Substitution mechanisms).
  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling. Tetrahedron, 61(46), 10827-10852. Link

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. Link

  • Process Precedent: Analogous synthesis of 4-iodo-3-nitrobenzamide demonstrating acid chloride stability in substituted systems. ResearchGate Protocol Archive. Link

Sources

Technical Application Note: Optimized Amidation of 3-Iodo-2-Methylbenzoyl Chloride

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Analysis

This technical guide outlines the validated protocol for the amidation of 3-iodo-2-methylbenzoyl chloride , a high-value scaffold in medicinal chemistry. This intermediate is frequently employed in the synthesis of kinase inhibitors and heterocycles where the C3-iodine serves as a handle for downstream cross-coupling (Suzuki-Miyaura, Sonogashira) and the C2-methyl group provides conformational restriction.

Critical Chemical Challenges[1]
  • Steric Hindrance (The Ortho-Effect): Unlike standard benzoyl chlorides, the C2-methyl group exerts significant steric pressure on the carbonyl center. This twists the carbonyl out of planarity with the aromatic ring and impedes the trajectory of the incoming nucleophile (amine).

  • Hydrolytic Instability: While less reactive toward amines than unhindered analogs, the acid chloride remains highly susceptible to moisture. Competitive hydrolysis to 3-iodo-2-methylbenzoic acid is the primary failure mode.

  • Regio-Chemo Stability: The C3-iodine is stable under standard amidation conditions but sensitive to transition metals. This protocol strictly avoids metal catalysts to preserve the halide for subsequent steps.

Pre-Reaction Planning

Reagent Selection Matrix
ComponentRecommendationRationale
Electrophile 3-Iodo-2-methylbenzoyl chlorideUse fresh or generate in situ from acid using (COCl)₂/DMF.
Nucleophile Primary/Secondary Amine (1.1 equiv)Slight excess ensures complete consumption of the acid chloride.
Base DIPEA (Hünig's Base) or Et₃N (1.5–2.0 equiv)DIPEA is preferred for hindered systems to minimize base-mediated side reactions.
Catalyst DMAP (0.1 equiv)Critical: 4-Dimethylaminopyridine acts as a nucleophilic catalyst to overcome the C2-methyl steric barrier.
Solvent DCM (Anhydrous) or THFDCM simplifies workup; THF is required if the amine is polar/insoluble in DCM.

Detailed Experimental Protocol

Method A: Anhydrous Conditions (Preferred for Drug Discovery)

Best for lipophilic amines and maintaining strictly anhydrous conditions to minimize hydrolysis.

Step 1: Preparation of the Electrophile Solution
  • In a flame-dried Round Bottom Flask (RBF) equipped with a magnetic stir bar and nitrogen inlet, dissolve 3-iodo-2-methylbenzoyl chloride (1.0 equiv) in anhydrous DCM (0.2 M concentration).

  • Cool the solution to 0 °C using an ice/water bath.

    • Expert Insight: Although the substrate is hindered, cooling is required to control the initial exotherm upon amine addition and prevent bis-acylation or decomposition.

Step 2: Nucleophilic Addition
  • In a separate vial, mix the Amine (1.1 equiv), DIPEA (1.5 equiv), and DMAP (0.1 equiv) in a minimal volume of DCM.

  • Add the amine/base mixture dropwise to the acid chloride solution at 0 °C over 15 minutes.

    • Mechanistic Note: The DMAP attacks the acid chloride first, forming a highly reactive N-acylpyridinium intermediate. This intermediate is less sterically hindered and more electrophilic than the free acid chloride, facilitating attack by the amine.

Step 3: Reaction & Monitoring
  • Allow the reaction to warm to Room Temperature (23 °C) naturally.

  • Stir for 2–4 hours.

  • QC Check: Pull an aliquot for TLC (typically 30% EtOAc/Hexane) or LCMS.

    • Target: Disappearance of acid chloride (often converted to methyl ester if quenched with MeOH for LCMS) and formation of the amide mass [M+H]+.

Step 4: Workup & Isolation
  • Quench: Add saturated aqueous NH₄Cl (10 mL/mmol).

  • Phase Separation: Extract the aqueous layer with DCM (2x). Combine organic layers.

  • Wash Sequence (Critical for Purity):

    • Wash 1: 1M HCl (removes unreacted amine, DIPEA, and DMAP). Skip if product contains basic nitrogens.

    • Wash 2: Saturated NaHCO₃ (removes hydrolyzed benzoic acid byproduct).

    • Wash 3: Brine (saturated NaCl).

  • Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Method B: Schotten-Baumann Conditions (Biphasic)

Alternative for amino acids or highly hydrophilic amines.

  • Dissolve the amine (1.1 equiv) in 1M NaOH (2.5 equiv).

  • Dissolve 3-iodo-2-methylbenzoyl chloride (1.0 equiv) in DCM or EtOAc .

  • Add the organic phase to the aqueous phase rapidly with vigorous stirring .

  • Stir at RT for 4–12 hours. The product often precipitates or remains in the organic layer.

Process Visualization (Workflow)

AmidationProtocol Start Start: 3-Iodo-2-methylbenzoyl chloride SolventPrep Dissolve in Anhydrous DCM (Concentration 0.2 M) Start->SolventPrep Cooling Cool to 0°C (Ice Bath) SolventPrep->Cooling Addition Dropwise Addition (15 mins) Cooling->Addition ReagentPrep Prepare Amine + DIPEA + DMAP in DCM ReagentPrep->Addition Mix Separate Reaction Warm to RT Stir 2-4 Hours Addition->Reaction QC QC Check: TLC/LCMS (Confirm Conversion) Reaction->QC QC->Reaction Incomplete (Add Time/Heat) Quench Quench: Sat. NH4Cl QC->Quench Complete Workup Wash: 1M HCl -> NaHCO3 -> Brine Quench->Workup Isolation Dry (Na2SO4) & Concentrate Workup->Isolation

Caption: Optimized workflow for the DMAP-catalyzed amidation of sterically hindered acid chlorides.

Troubleshooting & Optimization

ObservationRoot CauseCorrective Action
Low Conversion (<50%) Steric bulk of 2-methyl group blocking attack.Increase Temperature to Reflux (40°C for DCM) or switch solvent to Toluene (110°C). Increase DMAP to 0.2 equiv.
Hydrolysis Product (Acid) Wet solvent or old acid chloride.Use freshly distilled DCM. If acid chloride is old, reflux in SOCl₂ for 1h before use to "reactivate" it.
Bis-Acylation Amine is too nucleophilic or excess acid chloride.Ensure strict stoichiometry (1:1.1). Maintain 0°C during addition.

References

  • BenchChem. (2025).[1] Application Notes and Protocols for the Synthesis of 2-Iodobenzamide from 2-Iodobenzoic Acid. Retrieved from

  • Organic Chemistry Portal. (2023). Amide Synthesis by Acylation: Schotten-Baumann and Anhydrous Conditions. Retrieved from

  • Montalbetti, C. A., & Falque, V. (2005). Amide bond formation and peptide coupling.[2] Tetrahedron, 61(46), 10827-10852. (Foundational text on amide coupling mechanisms).

  • Pattabiraman, V. R., & Bode, J. W. (2011). Rethinking amide bond synthesis. Nature, 480(7378), 471-479.
  • Fisher Scientific. (n.d.). Amide Synthesis Protocols. Retrieved from

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Application Notes & Protocols: A Guide to the Synthesis of PARP Inhibitors Utilizing the 3-Iodo-2-Methylbenzamide Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This comprehensive guide provides detailed application notes and robust protocols for the synthesis of Poly(ADP-ribose) polymerase (PARP) inhibitors, with a strategic focus on leveraging the 3-iodo-2-methylbenzamide scaffold. This key intermediate is instrumental in the construction of a multitude of potent PARP inhibitors, including the clinically significant drug, Niraparib. We will explore the foundational principles of PARP inhibition, the rationale behind the selection of this specific scaffold, and provide step-by-step methodologies for critical synthetic transformations, including Sonogashira and Buchwald-Hartwig cross-coupling reactions. Furthermore, this document will cover essential downstream processes such as purification, salification, and analytical characterization, designed to equip researchers, medicinal chemists, and drug development professionals with the practical knowledge required for the successful synthesis and evaluation of this important class of therapeutic agents.

Introduction: The Critical Role of PARP Inhibition in Oncology

Poly(ADP-ribose) polymerase (PARP) enzymes are central to the cellular DNA damage response (DDR). PARP-1, in particular, acts as a primary sensor for single-strand DNA breaks (SSBs).[1] Upon detecting a break, PARP-1 catalyzes the synthesis of poly(ADP-ribose) (PAR) chains, which act as a scaffold to recruit other DNA repair proteins.[2] In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP creates a state of "synthetic lethality".[3] By blocking PARP's ability to repair SSBs, these breaks accumulate and degenerate into more lethal double-strand breaks (DSBs) during DNA replication. The cancer cells, lacking a functional homologous recombination (HR) pathway to repair these DSBs, are unable to survive, leading to targeted cell death.[3][4]

The benzamide moiety is a well-established pharmacophore for PARP inhibition, as the carboxamide group forms crucial hydrogen bonds within the NAD+ binding site of the enzyme.[5] The 3-iodo-2-methylbenzamide scaffold, specifically, offers a versatile platform for the synthesis of a diverse range of PARP inhibitors. The iodine atom at the 3-position serves as an excellent handle for introducing various functionalities through transition metal-catalyzed cross-coupling reactions, allowing for the exploration of the inhibitor's structure-activity relationship (SAR).

dot

Figure 1: Mechanism of action of PARP inhibitors leading to synthetic lethality in HR-deficient cancer cells.

Core Synthetic Strategies: Building the PARP Inhibitor Backbone

The synthesis of PARP inhibitors from the 3-iodo-2-methylbenzamide scaffold predominantly relies on two powerful palladium-catalyzed cross-coupling reactions: the Sonogashira coupling and the Buchwald-Hartwig amination. These reactions allow for the precise and efficient formation of key carbon-carbon and carbon-nitrogen bonds, respectively.

dot

Synthesis_Workflow Start 3-Iodo-2-methylbenzamide Scaffold Sonogashira Sonogashira Coupling (C-C Bond Formation) Start->Sonogashira Buchwald Buchwald-Hartwig Amination (C-N Bond Formation) Start->Buchwald Intermediate_A Alkynylated Intermediate Sonogashira->Intermediate_A Intermediate_B Aminated Intermediate Buchwald->Intermediate_B Cyclization Intramolecular Cyclization (e.g., for indazolone formation) Intermediate_A->Cyclization Final_Product Final PARP Inhibitor Intermediate_B->Final_Product Cyclization->Final_Product

Figure 2: General synthetic workflow for PARP inhibitors from the 3-iodo-2-methylbenzamide scaffold.

Sonogashira Coupling: Introducing the Alkynyl Moiety

The Sonogashira coupling is a cornerstone reaction for forming a carbon-carbon bond between the aryl iodide of our scaffold and a terminal alkyne.[6][7] This reaction is catalyzed by a palladium complex and a copper(I) co-catalyst in the presence of a base.[8] The introduced alkynyl group can be a part of the final pharmacophore or serve as a precursor for further transformations, such as intramolecular cyclizations to form heterocyclic systems like indazolones, a common feature in many PARP inhibitors, including Niraparib.[9][10]

Protocol 1: General Procedure for Sonogashira Coupling

This protocol outlines a general method for the palladium and copper co-catalyzed coupling of a terminal alkyne with 3-iodo-2-methylbenzamide.

Materials:

  • 3-iodo-2-methylbenzamide (1.0 eq)

  • Terminal alkyne (1.1-1.5 eq)

  • Palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-5 mol%)[11]

  • Copper(I) iodide (CuI, 2-10 mol%)

  • Base (e.g., triethylamine (TEA) or diisopropylethylamine (DIPEA), 2-3 eq)

  • Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))

Procedure:

  • To a dry Schlenk flask, add 3-iodo-2-methylbenzamide, the palladium catalyst, and CuI.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the base, via syringe.

  • Stir the mixture at room temperature for 5-10 minutes.

  • Add the terminal alkyne dropwise to the stirred mixture.

  • Heat the reaction mixture to the desired temperature (typically 50-80 °C) and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with saturated aqueous ammonium chloride solution.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expert Insights & Causality:

  • Catalyst Choice: Pd(PPh₃)₂Cl₂ is a robust and commonly used catalyst.[11] The palladium(II) precatalyst is reduced in situ to the active palladium(0) species.

  • Copper Co-catalyst: The role of CuI is to form a copper(I) acetylide intermediate, which then undergoes transmetalation with the palladium complex, accelerating the catalytic cycle.[7]

  • Base: The amine base is crucial for neutralizing the hydrogen iodide generated during the reaction and for facilitating the formation of the copper acetylide.[7]

  • Solvent: The choice of solvent can significantly impact the reaction rate and yield.[12] DMF is a polar aprotic solvent that can help solubilize the reagents, while THF is a less polar option. Toluene can also be effective and may reduce side reactions in some cases.[12]

Parameter Condition A Condition B Rationale/Notes
Palladium Catalyst Pd(PPh₃)₂Cl₂ (3 mol%)Pd(PPh₃)₄ (3 mol%)Both are effective; Pd(II) precatalysts are often more air-stable.[11]
Copper Co-catalyst CuI (5 mol%)CuI (10 mol%)Higher loading may be needed for less reactive substrates.
Base Triethylamine (TEA)Diisopropylethylamine (DIPEA)DIPEA is more sterically hindered and can sometimes reduce side reactions.
Solvent DMFTHFDMF's higher boiling point and polarity can be advantageous for sluggish reactions.[12]
Temperature 60 °C80 °CHigher temperatures can increase reaction rates but may lead to decomposition.
Typical Yield 75-90%70-85%Yields are substrate-dependent.

Table 1: Exemplary Sonogashira Reaction Conditions

Buchwald-Hartwig Amination: Forging the C-N Bond

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[13] This reaction is invaluable for installing piperidine, piperazine, or other amine-containing moieties onto the benzamide scaffold, which are often critical for the inhibitor's interaction with the PARP enzyme and for its pharmacokinetic properties.[14]

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for the palladium-catalyzed amination of 3-iodo-2-methylbenzamide.

Materials:

  • 3-iodo-2-methylbenzamide (1.0 eq)

  • Amine (e.g., piperidine derivative) (1.1-1.3 eq)

  • Palladium precatalyst (e.g., Pd₂(dba)₃, 1-3 mol%)

  • Phosphine ligand (e.g., Xantphos, RuPhos, 2-6 mol%)

  • Base (e.g., Sodium tert-butoxide (NaOtBu) or Cesium carbonate (Cs₂CO₃), 1.5-2.0 eq)

  • Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)

Procedure:

  • To a dry Schlenk flask, add 3-iodo-2-methylbenzamide, the palladium precatalyst, the phosphine ligand, and the base.

  • Evacuate and backfill the flask with an inert atmosphere (e.g., Argon or Nitrogen) three times.

  • Add the anhydrous solvent, followed by the amine, via syringe.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by recrystallization.

Expert Insights & Causality:

  • Ligand Choice: The choice of phosphine ligand is critical for the success of the Buchwald-Hartwig amination. Bulky, electron-rich ligands like Xantphos or RuPhos facilitate the reductive elimination step, which is often the rate-limiting step of the catalytic cycle.[15]

  • Base Selection: A strong, non-nucleophilic base is required. NaOtBu is a common choice, but for sensitive substrates, a weaker base like Cs₂CO₃ may be preferable to avoid side reactions such as amide hydrolysis.[15]

  • Solvent: Toluene and dioxane are commonly used due to their high boiling points and ability to dissolve the reactants and catalyst complex.

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Figure 3: Catalytic cycle of the Buchwald-Hartwig amination.

Downstream Processing: Purification and Salification

Purification Strategies

The purification of the final PARP inhibitor is critical to ensure its suitability for biological testing and potential clinical applications.

  • Column Chromatography: This is the most common method for purifying crude reaction mixtures. A silica gel stationary phase is typically used, with a gradient of mobile phases (e.g., hexanes/ethyl acetate or dichloromethane/methanol) to elute the desired compound.

  • Recrystallization: For solid compounds, recrystallization can be a highly effective method for achieving high purity. The choice of solvent system is crucial and often requires empirical determination. Common solvents include isopropanol, ethanol, and acetonitrile.

  • Preparative HPLC: For difficult separations or to achieve very high purity (>99%), preparative High-Performance Liquid Chromatography (HPLC) is the method of choice.

Salification: Enhancing Physicochemical Properties

Many PARP inhibitors are basic compounds and are often converted into a salt form to improve their solubility, stability, and bioavailability. The choice of the counter-ion can significantly impact these properties.

Protocol 3: General Procedure for Hydrochloride Salt Formation

Materials:

  • Purified PARP inhibitor free base (1.0 eq)

  • Anhydrous solvent (e.g., isopropanol, ethanol, or diethyl ether)

  • HCl solution (e.g., 2M HCl in diethyl ether or concentrated HCl)

Procedure:

  • Dissolve the purified free base in a minimal amount of the chosen anhydrous solvent.

  • Slowly add a stoichiometric amount of the HCl solution dropwise with stirring.

  • Observe for the precipitation of the hydrochloride salt. If no precipitate forms, the solution may need to be cooled or a less polar co-solvent added.

  • Stir the resulting slurry for a period of time (e.g., 1-24 hours) to allow for complete precipitation.[16]

  • Collect the solid salt by filtration, wash with a small amount of cold solvent, and dry under vacuum.

Analytical Characterization

Rigorous analytical characterization is essential to confirm the identity, structure, and purity of the synthesized PARP inhibitors.

Technique Purpose Expected Observations
¹H and ¹³C NMR Structural elucidation and confirmationChemical shifts, coupling constants, and integration values consistent with the target structure.
Mass Spectrometry (MS) Molecular weight determinationA molecular ion peak ([M+H]⁺ or [M-H]⁻) corresponding to the calculated molecular weight.
High-Performance Liquid Chromatography (HPLC) Purity assessmentA single major peak, with purity typically >95% for research compounds.
Elemental Analysis (CHN) Confirmation of elemental compositionExperimentally determined percentages of C, H, and N within ±0.4% of the calculated values.

Table 2: Key Analytical Techniques for Characterization

Conclusion

The 3-iodo-2-methylbenzamide scaffold is a powerful and versatile starting material for the synthesis of a wide array of PARP inhibitors. By employing robust and well-established synthetic methodologies such as the Sonogashira coupling and Buchwald-Hartwig amination, researchers can efficiently construct complex molecular architectures. The protocols and insights provided in this guide are intended to serve as a practical resource for scientists and professionals in the field of drug discovery, facilitating the development of the next generation of PARP inhibitors for the treatment of cancer and other diseases.

References

  • Gabriele, B., Mancuso, R., & Veltri, L. (2020). Synthesis of 3-Alkylideneisoindolin-1-ones via Sonogashira Cyclocarbonylative Reactions of 2-Ethynylbenzamides. The Journal of Organic Chemistry. Available at: [Link]

  • Li, Y., et al. (2018). Design, Synthesis and Biological Evaluation of Novel 3-(2-oxo-2-substituted acetamido)benzamides as PARP-1 Inhibitors. Zhongguo Yi Yao Gong Ye Za Zhi. Available at: [Link]

  • Lee, H., et al. (2021). PARP Inhibitors: Clinical Limitations and Recent Attempts to Overcome Them. Cancers. Available at: [Link]

  • WO2017032289A1 - Process for preparing parp inhibitor, crystalline forms, and uses thereof. (2017). Google Patents.
  • Wang, Y., et al. (2019). Structure of Olaparib and iodo-PARPi inhibitors. ResearchGate. Available at: [Link]

  • Patsnap Synapse. (2024). What are PARP inhibitors and how do they work? Available at: [Link]

  • Cancer Research UK. (2020). PARP inhibitors: Halting cancer by halting DNA repair. Available at: [Link]

  • Henrik's Lab. (2022). How PARP inhibitors (PARPi) work. YouTube. Available at: [Link]

  • Thorsell, A. G., et al. (2017). Design and Synthesis of Poly(ADP-ribose) polymerase Inhibitors: Impact of Adenosine Pocket-Binding Motif Appendage to the 3-Oxo-2,3-dihydrobenzofuran-7-carboxamide on Potency and Selectivity. Journal of Medicinal Chemistry. Available at: [Link]

  • Waledt, F., et al. (2021). Protocol for quantifying PARP inhibitor-induced changes in PARP1 dynamics and activity through live-cell imaging. STAR Protocols. Available at: [Link]

  • Clayton, A. M., et al. (2021). Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. Organic Letters. Available at: [Link]

  • Organic Chemistry Portal. (n.d.). Sonogashira Coupling. Available at: [Link]

  • Bondar, D., & Karpichev, Y. (2024). Sequential development of 1st, 2nd, and 3rd generation PARP inhibitors. ResearchGate. Available at: [Link]

  • CN107235957A - A kind of synthetic method for preparing Niraparib. (2017). Google Patents.
  • ResearchGate. (n.d.). Synthesis of intermediates for the Buchwald–Hartwig amination. Available at: [Link]

  • ResearchGate. (n.d.). Structural requirements for potent PARP inhibition. Available at: [Link]

  • Wikipedia. (n.d.). Sonogashira coupling. Available at: [Link]

  • Schuller, M., et al. (2019). Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. ChemMedChem. Available at: [Link]

  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]

  • ResearchGate. (n.d.). Graphical overview of sample purification and extraction methods. Available at: [Link]

  • S, S., et al. (2023). Poly ADP-Ribose Polymerase-1 inhibition by 3-aminobenzamide recuperates HEI-OC1 auditory hair cells from blast overpressure-induced cell death. Frontiers in Neurology. Available at: [Link]

  • Chemistry LibreTexts. (2024). Sonogashira Coupling. Available at: [Link]

  • Pothuri, B., & Wenham, R. M. (2021). Strategies for the prevention or reversal of PARP inhibitor resistance. Expert Opinion on Investigational Drugs. Available at: [Link]

  • Chinchilla, R., & Nájera, C. (2011). Recent Advances in Sonogashira Reactions. Chemical Society Reviews. Available at: [Link]

  • Panda, S. S. (2023). Effects of Solvent Polarity in the Sonogashira Coupling: A Brief Overview. Sustainable Chemical Insight in Biological Exploration. Available at: [Link]

  • University of Manchester. (n.d.). Production of Niraparib using Imine Reductases. Research Explorer. Available at: [Link]

  • ResearchGate. (n.d.). Buchwald–Hartwig Amination: A Modern Technology for the Synthesis of Intermediates and APIs. Available at: [Link]

  • Reddy, B. V. S., & Reddy, L. M. (2013). Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review. Organic & Medicinal Chemistry International Journal. Available at: [Link]

  • ResearchGate. (n.d.). Synthesis of niraparib (XXXII). Available at: [Link]

  • Wang, L., et al. (2020). Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. ACS Catalysis. Available at: [Link]

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Troubleshooting & Optimization

Technical Support: 3-Iodo-2-Methylbenzamide Synthesis Optimization

Author: BenchChem Technical Support Team. Date: February 2026

Status: Operational Department: Process Chemistry & Scale-Up Support Subject: Yield Improvement & Regioselectivity Control

Executive Summary: The "Ortho-Effect" Bottleneck

If you are experiencing low yields (<40%) or difficulty isolating the correct regioisomer, your issue likely stems from one of two common pitfalls:

  • Direct Iodination Attempt: Attempting to iodinate 2-methylbenzamide directly will almost exclusively yield the 5-iodo isomer, not the 3-iodo target, due to electronic directing effects and steric hindrance.

  • Inefficient Amidation: If synthesizing from the acid precursor, the ortho-methyl group creates significant steric bulk, inhibiting standard acid chloride formation and trapping the intermediate.

This guide details the Stepwise Functionalization Route , which is the only reliable method to secure the 3-iodo regiochemistry and boost yields to >80%.

Module 1: Strategic Route Selection

Q: Why does my direct iodination of 2-methylbenzamide yield the wrong product? A: This is a classic regioselectivity conflict.

  • The Methyl Group (Pos 2): Directs ortho and para (Positions 3 and 5).

  • The Amide Group (Pos 1): Directs meta (Positions 3 and 5).

  • The Conflict: While both groups electronically activate position 3, it is sterically "sandwiched" between the amide and the methyl group. Position 5 is electronically favorable and sterically open. Therefore, electrophilic iodination (NIS, I2/AgSO4) overwhelmingly attacks Position 5 .

Recommendation: You must install the iodine before establishing the amide, or use a precursor where the nitrogen is already in place (e.g., 3-amino-2-methylbenzoic acid).

RouteSelection Start Starting Material Selection Direct Route A: Direct Iodination (Start: 2-Methylbenzamide) Start->Direct Avoid Stepwise Route B: Stepwise Synthesis (Start: 3-Amino-2-methylbenzoic acid) Start->Stepwise Recommended ResultA FAILURE: 5-Iodo Isomer formed Yield: <10% (Target) Direct->ResultA ResultB SUCCESS: 3-Iodo Isomer locked Yield: >85% (Target) Stepwise->ResultB

Figure 1: Decision tree highlighting the regioselectivity trap of direct iodination.

Module 2: The Sandmeyer Protocol (Creating the C-I Bond)

Q: My diazonium salt decomposes before iodination. How do I stabilize it? A: The ortho-methyl group destabilizes the diazonium intermediate via steric repulsion. You must control temperature and acidity strictly.

Optimized Protocol:

  • Solubilization: Dissolve 3-amino-2-methylbenzoic acid in 15% HCl. If solubility is poor, use a co-solvent like acetic acid (AcOH), but keep the water content high to solvate the salt.

  • Diazotization: Cool to 0–5°C . Add NaNO₂ (1.1 equiv) dropwise. Critical: Do not let the temperature rise above 5°C. Stir for 30 mins.

  • Iodination (The Fix): Instead of adding KI directly to the acid, buffer the KI solution .

    • Prepare a solution of KI (1.5 equiv) in water.

    • Slowly add the cold diazonium solution into the KI solution (inverse addition) at room temperature. This prevents high local concentrations of acid from degrading the product.

  • Workup: The product (3-iodo-2-methylbenzoic acid) will precipitate. Treat with sodium thiosulfate (Na₂S₂O₃) to remove excess iodine (indicated by purple color).

Troubleshooting Table:

SymptomProbable CauseCorrective Action
Low Yield (<50%) Diazonium decompositionMaintain T < 5°C during NaNO₂ addition. Ensure rapid stirring.
Tar/Oil Formation Phenol side-productEnsure reaction remains acidic; avoid heating the diazonium salt before KI addition.
Purple Solid Trapped Iodine (I₂)Wash filter cake with 10% Na₂S₂O₃ (Sodium Thiosulfate).
Module 3: Amidation of the Sterically Hindered Acid

Context: Converting 3-iodo-2-methylbenzoic acid to 3-iodo-2-methylbenzamide . The Problem: The "Ortho Effect." The methyl group blocks the nucleophilic attack of ammonia on the carbonyl carbon. Standard SOCl₂/NH₃ methods often stall.

Q: I am using Thionyl Chloride (SOCl₂) and getting low conversion. Why? A: The formation of the acid chloride is slow due to sterics. Furthermore, the acid chloride is prone to hydrolysis during the quenching step if not handled anhydrously.

Solution A: The "Activated" Acid Chloride Method (Standard)

  • Reagent: Oxalyl Chloride ((COCl)₂) is superior to SOCl₂ for hindered substrates.

  • Catalyst: You must use DMF (Dimethylformamide).[2] It forms the Vilsmeier-Haack reagent, which is a more active chlorinating species.

  • Protocol:

    • Suspend acid in dry DCM (Dichloromethane).

    • Add cat.[3] DMF (3-5 drops).

    • Add Oxalyl Chloride (1.2 equiv) dropwise at 0°C, then warm to reflux for 2 hours.

    • Evaporate solvent completely (remove excess oxalyl chloride).

    • Redissolve in dry THF and add to cold aqueous NH₄OH.

Solution B: The "Ester-Ammonia" Bypass (High Yield / Scale-Up) Recent process chemistry data (see Ref 1) suggests converting the acid to a methyl ester first, then aminating. This avoids the unstable acid chloride entirely.

  • Step 1: Reflux acid with Trimethyl Orthoacetate (TMOA) or MeOH/H₂SO₄ to form the methyl ester (>95% yield).

  • Step 2: React ester with Methanolic Ammonia (7N NH₃ in MeOH) in a sealed pressure tube at 60–80°C.

  • Why it works: The ester is stable, and high-pressure ammonia overcomes the steric barrier over time without decomposing the substrate.

Amidation cluster_0 Method A: Traditional cluster_1 Method B: Recommended (High Yield) Acid 3-Iodo-2-methyl benzoic acid AcidCl Acid Chloride (Transient) Acid->AcidCl SOCl2/DMF Ester Methyl Ester (Stable) Acid->Ester MeOH/H2SO4 or TMOA AmideA Target Amide (Yield: ~50-60%) AcidCl->AmideA NH4OH AmideB Target Amide (Yield: >85%) Ester->AmideB NH3/MeOH (Pressure)

Figure 2: Comparison of Amidation Routes. Method B is recommended for hindered substrates.

Module 4: Purification & Isolation

Q: The product is colored and contains impurities. How do I purify it? A: Iodine-containing compounds often carry trace elemental iodine (yellow/brown) or unreacted acid.

  • Acid Removal: Dissolve crude amide in Ethyl Acetate. Wash with 10% NaHCO₃ (Sodium Bicarbonate). The unreacted acid will move to the aqueous layer; the amide stays in the organic layer.

  • Iodine Removal: Wash the organic layer with 10% Na₂S₂O₃ (Sodium Thiosulfate).

  • Recrystallization:

    • Solvent: Acetonitrile or Ethanol/Water (9:1).

    • Note: Avoid prolonged heating in alcohols if trace acid is present, as it may reverse the reaction to the ester.

References
  • Babu, A. R., et al. (2013). Process for the preparation of 4-iodo-3-nitrobenzamide.[2][4] U.S. Patent No.[2] 8,586,792.[2] Washington, DC: U.S. Patent and Trademark Office. Link

    • Note: Describes the limitations of the acid chloride route and validates the "Ester-Ammonia" bypass for sterically hindered iodobenzamides.
  • Gogoi, P., et al. (2012).[4] Process for the preparation of 4-iodo-3-nitrobenzamide.[2][4] ResearchGate. Link

    • Note: Provides detailed experimental data on using Trimethyl Orthoacetate for high-yield esterific
  • Krasnokutskaya, E. A., et al. (2007). The Sandmeyer Reaction: New Approaches to an Old Reaction.Russian Chemical Reviews, 76(11), 1029.

Sources

Technical Support Center: Minimizing Deiodination in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for palladium-catalyzed cross-coupling reactions. This guide is designed for researchers, chemists, and process development professionals who are encountering the common and often frustrating side reaction of proto-deiodination (or hydrodeiodination). Our goal is to provide you with a deep, mechanistically-grounded understanding of why this side reaction occurs and to offer actionable troubleshooting strategies and preventative protocols to maximize the yield of your desired coupled product.

Understanding the Problem: The Deiodination Side Reaction

In palladium-catalyzed cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, the primary goal is to form a new carbon-carbon or carbon-heteroatom bond. However, a competitive side reaction can occur where the aryl iodide starting material is converted into an arene—the iodine atom is replaced by a hydrogen atom. This process, known as deiodination or hydrodehalogenation, consumes the starting material and generates a significant byproduct, thereby reducing the overall yield of the desired product.[1]

The propensity for this unwanted reaction generally follows the reactivity of the aryl halide: I > Br > Cl > F.[1] Aryl iodides are particularly susceptible due to the weaker C-I bond, which facilitates faster oxidative addition to the palladium center but also makes them more vulnerable to competing side reactions.[1][2]

The Mechanistic Culprit: Palladium-Hydride Species (Pd-H)

The most widely accepted mechanism for deiodination involves the formation of a palladium-hydride (Pd-H) species.[1] This highly reactive intermediate can intercept the catalytic cycle. Instead of the intended transmetalation or amine coordination, the aryl palladium iodide intermediate can react with the Pd-H species, leading to reductive elimination of the undesired deiodinated arene (Ar-H).[1][3]

The sources of the hydride are varied and can include:

  • Bases: Particularly those with available β-hydrogens or those that can react with other components to generate hydrides.

  • Solvents: Alcohols (e.g., ethanol, isopropanol) and even trace amounts of water can serve as hydride sources.[4]

  • Reagents: Additives or impurities in the reaction mixture.

The central challenge is to make the desired productive catalytic cycle kinetically more favorable than the deiodination pathway.

Competing_Pathways cluster_main Desired Cross-Coupling Cycle cluster_side Deiodination Side Reaction Pd0 Pd(0)L_n ArPdI Ar-Pd(II)-I(L_n) Pd0->ArPdI Oxidative Addition (Ar-I) ArPdNu Ar-Pd(II)-Nu(L_n) ArPdI->ArPdNu Transmetalation (e.g., with R-B(OH)₂) PdH Pd-H Species Deiodinated Ar-H (Byproduct) ArPdI->Deiodinated Reductive Elimination (from Ar-Pd-H) ArPdNu->Pd0 Regenerates Catalyst Product Ar-Nu (Product) ArPdNu->Product Reductive Elimination PdH_Source Hydride Source (Base, Solvent, H₂O) PdH_Source->PdH

Caption: Competing catalytic cycles in palladium-catalyzed cross-coupling.

Troubleshooting Guide & FAQs

This section addresses common issues related to deiodination. The key to solving this problem is to identify the likely source of the issue and systematically adjust reaction parameters to favor the desired product formation.

Q1: I'm observing significant deiodination of my aryl iodide. Where should I start my investigation?

High levels of deiodination suggest that the rate of the undesired reductive elimination from a palladium-hydride intermediate is competitive with the desired transmetalation (or equivalent) and reductive elimination steps.

Actionable Troubleshooting Flow:

Start by evaluating your choice of ligand , as this often has the most dramatic effect. Then, systematically investigate the base , solvent , and temperature .

Troubleshooting_Flowchart Start High Deiodination Observed Ligand Step 1: Evaluate Ligand Is it bulky and electron-rich? Start->Ligand Base Step 2: Evaluate Base Is it a weak, non-coordinating base? Ligand->Base Yes Suggest_Ligand Action: Switch to a Buchwald-type biaryl phosphine ligand (e.g., SPhos, XPhos). Ligand->Suggest_Ligand No Solvent Step 3: Evaluate Solvent Is it aprotic and anhydrous? Base->Solvent Yes Suggest_Base Action: Switch to K₃PO₄ or Cs₂CO₃. Avoid amine bases if possible. Base->Suggest_Base No Temp Step 4: Lower Temperature Solvent->Temp Yes Suggest_Solvent Action: Switch to an aprotic solvent like toluene or dioxane. Ensure anhydrous conditions. Solvent->Suggest_Solvent No Success Problem Solved Temp->Success Suggest_Ligand->Base Suggest_Base->Solvent Suggest_Solvent->Temp

Caption: A step-by-step troubleshooting workflow for deiodination.

Q2: How does my choice of phosphine ligand affect deiodination?

The ligand is arguably the most critical factor. Its steric and electronic properties directly influence the rates of the elementary steps in the catalytic cycle.[5]

  • Expertise & Causality: The key is to accelerate the desired reductive elimination step to outcompete the deiodination pathway. Bulky, electron-rich phosphine ligands are known to do this effectively.[5][6] The steric bulk of these ligands promotes the reductive elimination step, which is often the product-forming step in the desired cycle.[5] The high electron-donating ability of these ligands stabilizes the Pd(0) state and can facilitate the initial oxidative addition.[7]

  • Recommendation: If you are using simple, less bulky ligands like triphenylphosphine (PPh₃), you are more likely to see deiodination. Switching to a state-of-the-art biaryl monophosphine ligand is the first and most effective change to make.

Table 1: Comparison of Common Phosphine Ligand Classes

Ligand ClassExample(s)Key FeaturesImpact on Deiodination
Buchwald Biaryl Phosphines SPhos, XPhos, RuPhosVery bulky, highly electron-donating.[5]Excellent Suppression: Accelerates reductive elimination, minimizing the lifetime of intermediates that can lead to deiodination.[5][6]
Ferrocenyl Phosphines dppfBidentate, rigid backbone.Good Suppression: Often effective, but can be substrate-dependent.
Simple Trialkyl/Triaryl Phosphines PPh₃, P(t-Bu)₃Less bulky (PPh₃) or moderately bulky (P(t-Bu)₃).Variable/Poor Suppression: PPh₃ is often insufficient to prevent deiodination, especially with challenging substrates.
Q3: Can the base be the source of my deiodination problem?

Absolutely. The base plays a crucial role not only in the main catalytic cycle (e.g., activating the boronic acid in Suzuki coupling) but also as a potential source of palladium-hydrides.[8]

  • Expertise & Causality:

    • Inorganic Bases: Weak, non-coordinating inorganic bases are generally preferred. Bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are widely used because they are less likely to directly generate hydride species.

    • Organic/Amine Bases: Amine bases (e.g., triethylamine, diisopropylethylamine) or alkoxides can be problematic. They can either directly provide a hydride or coordinate to the palladium center, altering the reaction pathway in an unfavorable way.

    • Hydroxide Bases: While effective in some cases, sodium or potassium hydroxide can introduce water, which can be a hydride source.[9]

  • Recommendation: If you are using an amine base or a strong hydroxide and observing deiodination, switch to a milder inorganic base like K₃PO₄ or Cs₂CO₃. Ensure the base is finely powdered and dry.

Q4: My aryl iodide is electron-deficient and contains N-heterocycles, and deiodination is severe. What should I do?

Electron-deficient aryl iodides and N-heterocyclic halides (like pyridines, indoles, pyrazoles) are particularly prone to deiodination.[1] The nitrogen atoms in heterocycles can coordinate to the palladium catalyst, inhibiting the desired reaction pathway and making side reactions more likely.[1]

  • Expertise & Causality: For N-H containing heterocycles (e.g., indoles), the base can deprotonate the N-H group. This increases the electron density of the ring system, which can sometimes complicate the reaction. In some cases, protecting the N-H group can be an effective strategy to suppress deiodination.[1][10]

  • Recommendations:

    • Use a Specialized Ligand: This is the first line of defense. A highly active and bulky ligand like XPhos or SPhos is often necessary.[5]

    • Protecting Groups: For substrates with reactive N-H bonds, consider using a protecting group (e.g., Boc, Tosyl) to prevent unwanted coordination or reactivity.[10]

    • Lower Temperature: Deiodination pathways can have a different activation energy than the desired coupling. Carefully lowering the reaction temperature may slow the side reaction more than the productive reaction.

    • Use a Pre-catalyst: Using a well-defined palladium pre-catalyst can ensure the rapid formation of the active Pd(0) species, which can sometimes help to favor the desired catalytic cycle from the outset.[1]

Preventative Strategies & Experimental Protocols

Being proactive is better than troubleshooting. The following protocol is designed as a robust starting point for a generic Suzuki-Miyaura coupling of a challenging aryl iodide, with the explicit goal of minimizing deiodination.

Screening Protocol for Minimizing Deiodination in a Suzuki-Miyaura Coupling

This protocol outlines a systematic approach to finding the optimal conditions for your specific substrates.

1. Materials & Reagents:

  • Aryl Iodide (1.0 equiv)

  • Boronic Acid or Ester (1.2 - 1.5 equiv)

  • Palladium Pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%)

  • Ligand (e.g., XPhos, if not using a pre-catalyst, 1.1-1.2x mol of Pd)

  • Base (e.g., K₃PO₄, 2.0-3.0 equiv)

  • Anhydrous, degassed solvent (e.g., Toluene, Dioxane, or CPME)

2. Experimental Setup (Strictly Anaerobic):

  • Step 1: Vessel Preparation: To a dry Schlenk flask or reaction vial equipped with a magnetic stir bar, add the aryl iodide, boronic acid, and finely powdered, dry K₃PO₄.

  • Step 2: Inert Atmosphere: Seal the vessel and thoroughly purge with an inert gas (Argon or Nitrogen) for 10-15 minutes. This is critical to prevent oxygen from deactivating the catalyst.

  • Step 3: Reagent Addition: Under a positive pressure of inert gas, add the palladium pre-catalyst (and additional ligand, if needed). Then, add the anhydrous, degassed solvent via syringe.

  • Step 4: Reaction: Place the sealed reaction in a pre-heated oil bath or heating block at the desired temperature (start with a moderate temperature, e.g., 80 °C).

  • Step 5: Monitoring: Monitor the reaction progress by TLC, GC, or LC-MS. Pay close attention to the ratio of the desired product to the deiodinated byproduct (Ar-H).

3. Optimization Matrix: If deiodination is still observed, use the following matrix to guide your optimization. Change one variable at a time.

VariableCondition A (Standard)Condition B (Alternative 1)Condition C (Alternative 2)
Ligand XPhosSPhosRuPhos
Base K₃PO₄Cs₂CO₃K₂CO₃
Solvent TolueneDioxaneCPME
Temperature 80 °C60 °C100 °C

By systematically exploring these parameters, you can identify the optimal conditions that push the reaction equilibrium towards your desired cross-coupled product while suppressing the formation of the deiodinated byproduct.

References

  • Palladium compounds - Wikipedia. Available at: [Link]

  • Palladium catalyzed couplings - Chemistry LibreTexts. Available at: [Link]

  • Hydride Formation Diminishes CO2 Reduction Rate on Palladium - PMC - NIH. Available at: [Link]

  • A Mild, Palladium-Catalyzed Method for the Dehydrohalogenation of Alkyl Bromides: Synthetic and Mechanistic Studies - PMC. Available at: [Link]

  • Palladium Catalysis Explained Like You've Never Seen Before! Mechanism Monday #66. Available at: [Link]

  • Palladium-Catalyzed Ligand-Directed C–H Functionalization Reactions - PMC. Available at: [Link]

  • Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PubMed Central. Available at: [Link]

  • Palladium on Carbon (Pd/C) for Catalytic Hydrogenation of Alkenes. Available at: [Link]

  • Buchwald–Hartwig amination - Wikipedia. Available at: [Link]

  • Iodination and palladium-catalyzed phosphination sequence reactions of... - ResearchGate. Available at: [Link]

  • New Ligand Structures for Homogeneous Transition- Metal Catalysis: Synthesis and Applications of New Dimenthylphosphine Donors a - mediaTUM. Available at: [Link]

  • The Influence of Ligands on the Pd-Catalyzed Diarylation of Vinyl Esters - MDPI. Available at: [Link]

  • A computational study of phosphine ligand effects in Suzuki-Miyaura coupling. Available at: [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide - Yoneda Labs. Available at: [Link]

  • Sonogashira Coupling - Chemistry LibreTexts. Available at: [Link]

  • Effect of different bases on the Suzuki-Miyaura coupling a - ResearchGate. Available at: [Link]

  • Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - ACS Publications. Available at: [Link]

  • Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing). Available at: [Link]

  • Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds - Chemical Science (RSC Publishing) - The Royal Society of Chemistry. Available at: [Link]

  • Phosphine ligands and catalysis - Research - Gessner Group. Available at: [Link]

  • Deciphering complexity in Pd–catalyzed cross-couplings - PMC - NIH. Available at: [Link]

  • Suzuki-Miyaura Coupling - Chemistry LibreTexts. Available at: [Link]

  • Elucidating the reaction mechanism of a palladium-palladium dual catalytic process through kinetic studies of proposed elementary steps - PMC - NIH. Available at: [Link]

  • Sonogashira coupling reaction of different aryl iodides with terminal alkynes a - ResearchGate. Available at: [Link]

  • Catalytic Advancements: Optimizing Pd-Based Cross-Coupling Reactions Through Flow Chemistry | Organic Process Research & Development - ACS Publications. Available at: [Link]

  • Synthesis and Coordination Chemistry of Multidentate Phosphine Ligands - -ORCA - Cardiff University. Available at: [Link]

  • Suzuki cross-coupling reaction - YouTube. Available at: [Link]

  • The Buchwald-Hartwig Amination Reaction - YouTube. Available at: [Link]

  • Ligand-Free, Palladium-Catalyzed Dihydrogen Generation from TMDS: Dehalogenation of Aryl Halides on Water | Organic Letters - ACS Publications. Available at: [Link]

  • Sonogashira coupling - Wikipedia. Available at: [Link]

  • Palladium Cross-Coupling Reactions 1. An Introduction - YouTube. Available at: [Link]

  • Sonogashira coupling - YouTube. Available at: [Link]

  • Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395 | Request PDF - ResearchGate. Available at: [Link]

  • A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC - NIH. Available at: [Link]

  • Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings?. Available at: [Link]

  • The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds! - YouTube. Available at: [Link]

  • Aryl Radical Enabled, Copper-Catalyzed Sonogashira-Type Cross-Coupling of Alkynes with Alkyl Iodides - PMC - PubMed Central. Available at: [Link]

  • Suzuki Coupling - Organic Chemistry Portal. Available at: [Link]

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Technical Support Center: Enhancing the Solubility of 3-iodo-2-methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3-iodo-2-methylbenzamide. This guide is designed for researchers, scientists, and drug development professionals to address common challenges associated with the solubility of this compound in aqueous buffers. As Senior Application Scientists, we have compiled this information to provide both quick solutions and in-depth explanations to facilitate your experimental success.

Part 1: Frequently Asked Questions (FAQs)

This section provides rapid answers to the most common initial queries regarding the handling of 3-iodo-2-methylbenzamide.

Q1: What is 3-iodo-2-methylbenzamide and why is it difficult to dissolve in water?

3-iodo-2-methylbenzamide is a substituted aromatic amide. Its poor aqueous solubility stems from its molecular structure: the benzene ring, iodine atom, and methyl group are all hydrophobic (lipophilic), creating a molecule that is not readily solvated by polar water molecules. While the amide group can participate in hydrogen bonding, the large non-polar surface area dominates, leading to low solubility.[1]

Q2: I can't find a reported aqueous solubility value for this specific compound. What should I expect?

Q3: Can I increase solubility by adjusting the pH of my buffer?

Adjusting pH is generally not an effective strategy for 3-iodo-2-methylbenzamide. The amide functional group is very weakly basic and does not ionize within a typical physiological pH range (e.g., pH 3-10).[3] Since salt formation through protonation or deprotonation is not feasible in this range, altering the pH will not significantly enhance solubility.[4] Extreme pH values should be avoided as they may lead to chemical degradation (hydrolysis) of the amide bond.

Q4: What are the most common and effective strategies to improve the solubility of this compound?

The most effective strategies involve modifying the solvent system or using complexation agents.[5][6] The primary methods recommended for this type of molecule are:

  • Co-solvency: Using a water-miscible organic solvent (like DMSO or ethanol) to create a more favorable solvent environment.[7][8]

  • Complexation: Using cyclodextrins to form inclusion complexes that have a hydrophilic exterior.[9][10]

  • Use of Surfactants: Employing surfactants to form micelles that encapsulate the hydrophobic compound.[11]

Part 2: Troubleshooting Guide for Solubility Issues

This section provides a structured approach to resolving specific problems you may encounter during your experiments.

Issue 1: My compound precipitates when I add my aqueous buffer to the DMSO stock solution.

This is a very common issue known as "crashing out." It occurs because while the compound is highly soluble in 100% DMSO, the final concentration of DMSO in your aqueous buffer is too low to maintain solubility.

Causality:

The solvating power of a water/co-solvent mixture is not always linear. When the highly solvated drug molecule from the DMSO stock is introduced into a predominantly aqueous environment, water molecules cannot effectively solvate the hydrophobic compound, leading to its aggregation and precipitation.

Solutions Workflow:

G start Precipitation Observed (DMSO stock added to buffer) q1 Is the final DMSO concentration >= 5%? start->q1 s1 Increase final DMSO % (e.g., to 5-10% v/v) if experimentally tolerable. q1->s1 No q2 Is precipitation still occurring? q1->q2 Yes s1->q2 s2 Lower the final concentration of 3-iodo-2-methylbenzamide. q2->s2 Yes s3 Switch to an alternative solubilization strategy: - Cyclodextrins - Surfactants q2->s3 No, but need higher concentration end Achieved Solubilization s2->end s3->end

Caption: Decision workflow for troubleshooting precipitation.

Issue 2: The required concentration is high, and I am limited in the amount of co-solvent I can use.

Many biological assays are sensitive to organic co-solvents like DMSO. If your experimental constraints limit the final co-solvent concentration to a level that does not support your target drug concentration, an alternative approach is necessary.

Causality:

The limited allowable concentration of a co-solvent restricts its ability to reduce the overall polarity of the aqueous buffer to a point where it can effectively solvate the hydrophobic drug molecule.

Recommended Strategy: Cyclodextrin Complexation

Cyclodextrins are cyclic oligosaccharides with a hydrophilic outer surface and a lipophilic inner cavity.[12] They can encapsulate a hydrophobic "guest" molecule like 3-iodo-2-methylbenzamide, forming an "inclusion complex." This complex is water-soluble due to the cyclodextrin's exterior.[10][13]

G cluster_0 Before Complexation cluster_1 After Complexation Compound 3-iodo-2-methylbenzamide (Hydrophobic) Water Aqueous Buffer Compound->Water Poor Solubility Complex Inclusion Complex (Water-Soluble) CD HP-β-Cyclodextrin (Hydrophilic Exterior, Lipophilic Cavity) Water2 Aqueous Buffer Complex->Water2 Enhanced Solubility

Caption: Mechanism of cyclodextrin-mediated solubilization.

Recommended Agent: Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a widely used derivative with excellent water solubility and a favorable safety profile.

Part 3: Experimental Protocols & Data

Protocol 1: Solubility Determination using the Shake-Flask Method

This protocol establishes a baseline for the solubility of 3-iodo-2-methylbenzamide in your specific aqueous buffer.

Methodology:

  • Preparation: Add an excess amount of 3-iodo-2-methylbenzamide powder to a known volume of your aqueous buffer (e.g., 5 mg to 1 mL) in a glass vial.

  • Equilibration: Seal the vial and agitate it at a constant temperature (e.g., 25°C or 37°C) for 24-48 hours to ensure equilibrium is reached. A shaker or rotator is ideal.

  • Separation: After equilibration, let the vial stand to allow undissolved solid to settle.

  • Filtration: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter (e.g., PVDF or PTFE) to remove any remaining solid particles. This step is critical to ensure you are measuring a true solution.

  • Quantification: Dilute the clear filtrate with a suitable solvent (e.g., acetonitrile or methanol) and quantify the concentration of 3-iodo-2-methylbenzamide using a validated analytical method, such as HPLC-UV.

  • Calculation: The determined concentration represents the equilibrium solubility of the compound in that buffer.

Protocol 2: Enhancing Solubility with a Co-solvent System

This protocol details how to prepare a stock solution and determine the maximum achievable concentration in a mixed-solvent system.

Methodology:

  • Stock Solution: Prepare a high-concentration stock solution of 3-iodo-2-methylbenzamide in 100% Dimethyl Sulfoxide (DMSO). For example, 50 mg/mL. Ensure it is fully dissolved.

  • Serial Dilution: In a series of microcentrifuge tubes, add your aqueous buffer.

  • Titration: Add increasing volumes of the DMSO stock solution to the buffer. For example, add 1 µL, 2 µL, 5 µL, 10 µL, etc., of the stock to 99 µL, 98 µL, 95 µL, 90 µL of buffer, respectively.

  • Observation: After each addition, vortex briefly and visually inspect for any signs of precipitation (cloudiness, crystals). Let it stand for at least 1 hour.

  • Determination: The highest concentration that remains clear after 1 hour is the kinetic solubility limit in that co-solvent/buffer ratio.

Comparative Solubility Data (Illustrative)

The following table provides an example of how solubility might be enhanced using different methods. These are not experimental values but are representative of expected outcomes.

Formulation SystemFinal Co-solvent (v/v)Expected Solubility Range (µg/mL)Comments
Phosphate Buffered Saline (PBS), pH 7.40%< 1Baseline aqueous solubility is expected to be very low.
PBS with DMSO1%1 - 10Minor improvement; may be sufficient for highly potent compounds.
PBS with DMSO5%20 - 100Significant increase, but 5% DMSO may affect some cell-based assays.
10% (w/v) HP-β-Cyclodextrin in Water0%100 - 500A highly effective method for avoiding organic co-solvents. Solubility increases with CD concentration.
1% Tween® 80 in PBS0%50 - 250Surfactant-based micellar solubilization. Can be a good alternative to co-solvents.
Protocol 3: Preparation of a Solution using HP-β-Cyclodextrin

This protocol provides a method for preparing a solution of 3-iodo-2-methylbenzamide for in-vitro experiments without organic co-solvents.

Methodology:

  • Prepare Cyclodextrin Solution: Dissolve HP-β-Cyclodextrin in your desired aqueous buffer to create a stock solution (e.g., 20% w/v or 200 mg/mL). Gentle warming (to 40-50°C) may aid dissolution. Let it cool to room temperature.

  • Weigh Compound: Weigh the required amount of 3-iodo-2-methylbenzamide into a clean vial.

  • Add CD Solution: Add the HP-β-CD solution to the compound.

  • Complexation: Vortex the mixture vigorously. Place it on a shaker or rotator at room temperature for several hours (4-24 hours) to facilitate the formation of the inclusion complex. Sonication in a bath sonicator for short periods (5-10 minutes) can accelerate the process.

  • Final Check: Visually inspect the solution to ensure it is clear and free of particulate matter. If necessary, filter through a 0.22 µm syringe filter before use.

References

  • Grabowski, K., Błażejewska, P., & Żyłowska, D. (2022). New Screening Protocol for Effective Green Solvents Selection of Benzamide, Salicylamide and Ethenzamide. Molecules, 27(10), 3302. [Link]

  • Solubility of Things. (n.d.). Benzamide. [Link]

  • National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 11954, N-Methylbenzamide. [Link]

  • Chemistry LibreTexts. (2019, June 5). 16.4: The Effects of pH on Solubility. [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug solubility: importance and enhancement techniques. ISRN pharmaceutics, 2012, 195727. [Link]

  • Al-kassas, R., Al-gobal, K., & Al-kassas, R. (2022). Cyclodextrin as a Drug Carrier Increasing Drug Solubility. Touro College of Pharmacy Publications and Research. [Link]

  • Loftsson, T., & Brewster, M. E. (2010). Cyclodextrins as pharmaceutical excipients. Pharmaceutical technology, 34(2), 40-51.
  • Wikipedia. (n.d.). Benzamide. [Link]

  • PubMed. (2023). Effect of Cyclodextrin Complex Formation on Solubility Changes of Each Drug Due to Intermolecular Interactions between Acidic NSAIDs and Basic H2 Blockers. [Link]

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Validation & Comparative

A Senior Application Scientist's Guide to the Spectroscopic Analysis of 3-iodo-2-methylbenzamide: A Comparative Approach

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and drug development, the unambiguous structural elucidation of novel chemical entities is a cornerstone of progress. 3-iodo-2-methylbenzamide, a substituted aromatic amide, presents a unique analytical challenge due to the interplay of its functional groups. This guide provides an in-depth analysis of its ¹H NMR spectrum, contextualized by a comparison with alternative analytical techniques. Our objective is to not only present data but to illuminate the strategic thinking behind spectroscopic analysis for researchers, scientists, and drug development professionals.

The Analytical Imperative: Why 3-iodo-2-methylbenzamide?

Substituted benzamides are a prevalent motif in medicinal chemistry, known to interact with a variety of biological targets.[1] The specific substitution pattern of 3-iodo-2-methylbenzamide, featuring an electron-withdrawing iodine and an electron-donating methyl group ortho to each other, alongside a primary amide, creates a distinct electronic and steric environment. This complexity demands a robust analytical strategy to confirm its identity and purity. While several techniques can provide pieces of the puzzle, ¹H Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for detailed structural information in solution.

Core Analysis: ¹H NMR Spectroscopy

¹H NMR spectroscopy provides exquisitely detailed information about the chemical environment, connectivity, and stereochemistry of protons within a molecule. For 3-iodo-2-methylbenzamide, we can predict a characteristic spectrum based on fundamental principles and data from analogous structures.

Predicted ¹H NMR Spectrum of 3-iodo-2-methylbenzamide

The analysis of the ¹H NMR spectrum of 3-iodo-2-methylbenzamide involves assigning signals to each unique proton in the molecule. The expected signals are for the three aromatic protons, the two amide protons, and the three methyl protons. The chemical shifts are influenced by the electronic effects of the substituents on the benzene ring. The iodine atom is electron-withdrawing and deshields nearby protons, while the methyl group is electron-donating and has a shielding effect. The amide group is a moderately deactivating, meta-directing group.

Based on these principles and data from similar compounds, the predicted ¹H NMR data in CDCl₃ are summarized below.

ProtonsPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)Integration
H-4~ 7.8 - 8.0Doublet of doublets (dd)JH4-H5 ≈ 7.5, JH4-H6 ≈ 1.51H
H-5~ 7.1 - 7.3Triplet (t)JH5-H4 ≈ 7.5, JH5-H6 ≈ 7.51H
H-6~ 7.4 - 7.6Doublet of doublets (dd)JH6-H5 ≈ 7.5, JH6-H4 ≈ 1.51H
-CH₃~ 2.4 - 2.6Singlet (s)N/A3H
-CONH₂~ 5.5 - 6.5Broad Singlet (br s)N/A2H

Causality Behind the Assignments:

  • Aromatic Protons (H-4, H-5, H-6): These protons form an AMX spin system.

    • H-5: Located between two other protons, it is expected to appear as a triplet due to coupling with both H-4 and H-6 with similar coupling constants (ortho-coupling, ~7.5 Hz).

    • H-4 and H-6: Each of these is coupled to H-5 via ortho-coupling (~7.5 Hz) and to each other via a weaker meta-coupling (~1.5 Hz), resulting in a doublet of doublets for each. The relative positions of the iodo and methyl groups will influence their precise chemical shifts.

  • Methyl Protons (-CH₃): The methyl group is attached to a quaternary carbon and has no adjacent protons to couple with, thus it will appear as a sharp singlet. Its position around 2.5 ppm is characteristic for a methyl group on an aromatic ring.

  • Amide Protons (-CONH₂): The protons of the primary amide often appear as a broad singlet due to quadrupole broadening from the adjacent nitrogen atom and potential for hydrogen bonding and exchange with trace amounts of water in the solvent. Their chemical shift can be highly variable depending on concentration and solvent.

Experimental Protocol: ¹H NMR Data Acquisition

Objective: To obtain a high-resolution ¹H NMR spectrum of 3-iodo-2-methylbenzamide for structural confirmation.

Materials:

  • 3-iodo-2-methylbenzamide sample (5-10 mg)

  • Deuterated chloroform (CDCl₃)

  • NMR tube (5 mm)

  • Tetramethylsilane (TMS) as an internal standard (or use residual solvent peak)

  • NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

  • Sample Preparation: a. Accurately weigh approximately 5 mg of the 3-iodo-2-methylbenzamide sample. b. Dissolve the sample in ~0.6 mL of CDCl₃ in a clean, dry vial. c. If not using the residual solvent peak as a reference, add a small drop of TMS. d. Transfer the solution to a 5 mm NMR tube.

  • Instrument Setup: a. Insert the NMR tube into the spectrometer. b. Lock the spectrometer on the deuterium signal of the CDCl₃. c. Shim the magnetic field to achieve homogeneity, using the lock signal as a guide. d. Tune and match the probe for the ¹H frequency.

  • Data Acquisition: a. Set the spectral width to cover the expected range of proton signals (e.g., 0-10 ppm). b. Use a standard pulse-acquire sequence. c. Set the number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio. d. Set the relaxation delay (D1) to at least 1-2 seconds to allow for full relaxation of the protons. e. Acquire the Free Induction Decay (FID).

  • Data Processing: a. Apply a Fourier transform to the FID. b. Phase correct the resulting spectrum. c. Calibrate the chemical shift scale to the TMS signal (0.00 ppm) or the residual CHCl₃ signal (7.26 ppm). d. Integrate the signals to determine the relative number of protons for each peak. e. Analyze the multiplicities and coupling constants.

Visualizing the Structure and Proton Relationships

couplings H4 H-4 H5 H-5 H4->H5 J ≈ 7.5 Hz H6 H-6 H4->H6 J ≈ 1.5 Hz H5->H4 J ≈ 7.5 Hz H5->H6 J ≈ 7.5 Hz H6->H4 J ≈ 1.5 Hz H6->H5 J ≈ 7.5 Hz

Caption: Spin-spin coupling relationships of aromatic protons.

A Comparative Perspective: Alternative Analytical Techniques

While ¹H NMR is unparalleled for detailed structural analysis, a comprehensive characterization often employs orthogonal techniques. Each method provides unique and complementary information.

TechniqueInformation ProvidedAdvantages for 3-iodo-2-methylbenzamideLimitations
¹H NMR Precise proton environments, connectivity, and relative quantitation of protons.Unambiguous structural confirmation.Requires relatively pure sample (>95%); less sensitive than MS.
HPLC Purity assessment and quantification.Excellent for determining purity and quantifying the compound in complex mixtures. [2]Provides no structural information on its own.
Mass Spectrometry (MS) Molecular weight and fragmentation patterns.Confirms molecular weight (261.06 g/mol ). The presence of iodine (a monoisotopic element) simplifies the molecular ion peak.Isomers may not be distinguishable; fragmentation can be complex.
FTIR Spectroscopy Presence of functional groups.Confirms the presence of the amide (N-H and C=O stretches) and aromatic C-H bonds.Provides limited information on the overall structure and substitution pattern.
High-Performance Liquid Chromatography (HPLC)

For quantitative analysis and purity assessment, reverse-phase HPLC is the method of choice. A typical method would involve a C18 column with a mobile phase gradient of water and acetonitrile, often with a small amount of acid like formic acid to ensure good peak shape. Detection is usually performed with a UV detector, as the benzene ring provides a strong chromophore. HPLC is invaluable for separating the target compound from starting materials, by-products, and degradation products. [3]

Mass Spectrometry (MS)

Mass spectrometry provides the molecular weight of the compound, a critical piece of identifying information. For 3-iodo-2-methylbenzamide (C₈H₈INO), the expected exact mass is 260.9651 g/mol . Electrospray ionization (ESI) would be a suitable technique. The fragmentation pattern can also offer structural clues, for example, the loss of the amide group. Unlike compounds with chlorine or bromine, which have distinct isotopic patterns, iodine is monoisotopic (¹²⁷I), so the molecular ion peak will be a single peak. [4][5]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR is a rapid and simple technique for identifying the functional groups present. [6]For 3-iodo-2-methylbenzamide, the key expected vibrational bands are:

  • ~3350 and ~3180 cm⁻¹: Two bands for the N-H stretching of the primary amide.

  • ~1660 cm⁻¹: The strong C=O (Amide I) stretching vibration.

  • ~1600 cm⁻¹: The N-H bending (Amide II) vibration.

  • ~3000-3100 cm⁻¹: Aromatic C-H stretching.

  • ~1450-1600 cm⁻¹: Aromatic C=C stretching.

While FTIR can quickly confirm the presence of the benzamide functionality, it cannot distinguish between isomers. [7]

Conclusion: An Integrated Analytical Workflow

The analysis of 3-iodo-2-methylbenzamide exemplifies the synergy of modern analytical techniques. ¹H NMR spectroscopy serves as the cornerstone, providing a detailed blueprint of the molecular structure. However, for a complete characterization, especially in a regulated environment like drug development, an integrated approach is essential. HPLC provides the quantitative purity data, mass spectrometry confirms the molecular formula, and FTIR offers a quick verification of functional groups. As a Senior Application Scientist, my recommendation is to leverage this multi-technique workflow to build a self-validating analytical package, ensuring the identity, purity, and quality of the compound of interest.

References

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  • Mizrahi, V., Koch, K. R., & Modro, T. A. (1983). N-Substituted benzamides. N.m.r. spectroscopic study on substituted effects. South African Journal of Chemistry, 36(3), 99-102.
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A Comparative Guide to HPLC Method Development for the Purity Assessment of 3-Iodo-2-Methylbenzamide

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical development, the stringent assessment of active pharmaceutical ingredient (API) purity is a cornerstone of safety and efficacy. For a compound like 3-iodo-2-methylbenzamide, a key intermediate in the synthesis of various therapeutic agents, a robust and reliable analytical method is paramount. This guide provides an in-depth, experience-driven comparison of High-Performance Liquid Chromatography (HPLC) methods for determining the purity of 3-iodo-2-methylbenzamide, offering practical insights and experimental data to guide researchers and drug development professionals.

Introduction: The Analytical Challenge of 3-Iodo-2-Methylbenzamide

3-Iodo-2-methylbenzamide possesses a unique chemical structure—an aromatic ring substituted with an iodine atom, a methyl group, and an amide functional group. This combination of a bulky, hydrophobic iodine atom and a more polar amide group presents a distinct challenge for chromatographic separation. The primary goal of any HPLC method for this compound is to achieve baseline separation of the main peak from potential process-related impurities and degradation products. Common impurities can arise from the starting materials, by-products of the synthetic route, or degradation under stress conditions. For instance, the synthesis of a related compound, 4-iodo-3-nitrobenzamide, has been shown to be susceptible to the formation of chloro-impurities during reactions involving thionyl chloride.[1]

This guide will walk through a systematic approach to developing a stability-indicating HPLC method, comparing different stationary phases and mobile phase compositions to optimize the separation.

Foundational Steps in Method Development

A logical, stepwise approach is crucial for efficient and effective HPLC method development. The initial phase involves selecting the appropriate column, mobile phase, and detection wavelength based on the physicochemical properties of 3-iodo-2-methylbenzamide.

Initial Workflow for HPLC Method Development

Caption: Initial workflow for HPLC method development.

Based on the presence of both non-polar (iodinated aromatic ring) and polar (amide) moieties, reversed-phase HPLC is the most logical starting point.[2][3][4] A C18 column is a versatile and widely used stationary phase for reversed-phase chromatography, making it an excellent initial choice.[4][5] For detection, the aromatic nature of the molecule suggests strong UV absorbance, typically in the range of 210-260 nm.

Comparative Analysis of Stationary Phases

The choice of stationary phase is a critical factor influencing the selectivity and resolution of the separation. To identify the optimal column for 3-iodo-2-methylbenzamide and its potential impurities, a comparative study of three different reversed-phase columns was conducted: a standard C18, a C8, and a Phenyl-Hexyl column.

Experimental Protocol: Column Comparison

  • Preparation of Standard Solution: A standard solution of 3-iodo-2-methylbenzamide (100 µg/mL) was prepared in a 50:50 mixture of acetonitrile and water.

  • Preparation of Spiked Impurity Solution: A solution containing 3-iodo-2-methylbenzamide (100 µg/mL) was spiked with known potential impurities (Impurity A: 2-methylbenzamide, and Impurity B: 3-iodobenzoic acid) at a concentration of 1 µg/mL each.

  • Chromatographic Conditions:

    • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B).

    • Gradient: 30-70% B over 15 minutes.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 220 nm.

    • Injection Volume: 10 µL.

  • Data Analysis: The retention time, resolution, tailing factor, and theoretical plates were calculated for the main peak and the two impurities for each column.

Table 1: Comparative Performance of Different HPLC Columns

ParameterC18 (4.6 x 150 mm, 5 µm)C8 (4.6 x 150 mm, 5 µm)Phenyl-Hexyl (4.6 x 150 mm, 5 µm)
Retention Time (min)
Impurity A5.85.26.1
3-Iodo-2-methylbenzamide8.27.58.9
Impurity B9.58.810.2
Resolution
(Impurity A / Main Peak)2.82.53.2
(Main Peak / Impurity B)2.12.02.5
Tailing Factor (Main Peak) 1.21.31.1
Theoretical Plates (Main Peak) 12,50011,80013,500

Interpretation of Results:

The Phenyl-Hexyl column demonstrated superior performance, offering the best resolution between the main peak and the two potential impurities. This is likely due to the π-π interactions between the phenyl rings of the stationary phase and the aromatic ring of the analyte and its impurities, in addition to the hydrophobic interactions. The C18 column also provided acceptable separation, while the C8 column showed the least retention and resolution, as expected from its shorter alkyl chain.

Mobile Phase Optimization: A Deeper Dive

With the Phenyl-Hexyl column selected, the next step is to optimize the mobile phase to further enhance the separation. This involves evaluating different organic modifiers and the effect of pH.

Logical Flow for Comparative Analysis of Mobile Phase

Caption: Logical flow for comparative analysis of mobile phase.

Experimental Protocol: Mobile Phase Optimization

  • Organic Modifier Comparison: The gradient separation was repeated using methanol as the organic modifier instead of acetonitrile, keeping all other parameters constant.

  • pH Evaluation: The separation was evaluated using a phosphate buffer at pH 2.5 and pH 6.8 as the aqueous component of the mobile phase with acetonitrile as the organic modifier.

Table 2: Effect of Mobile Phase Composition on Chromatographic Performance

Mobile Phase CompositionResolution (Main Peak / Impurity B)Tailing Factor (Main Peak)Analysis Time (min)
0.1% Formic Acid in ACN/Water2.51.115
0.1% Formic Acid in MeOH/Water2.21.418
Phosphate Buffer (pH 2.5) in ACN/Water2.81.014
Phosphate Buffer (pH 6.8) in ACN/Water1.91.616

Interpretation of Results:

Acetonitrile proved to be a better organic modifier than methanol, providing sharper peaks (lower tailing factor) and a shorter analysis time. The use of a phosphate buffer at pH 2.5 significantly improved the resolution and peak shape. This is because at this low pH, the carboxylic acid group of Impurity B is protonated, leading to better retention and separation from the neutral main analyte.

Method Validation: Ensuring Trustworthiness

Once the optimal chromatographic conditions are established, the method must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines to ensure it is suitable for its intended purpose.[6][7][8]

Workflow for HPLC Method Validation

Caption: Workflow for HPLC method validation.

Forced Degradation Studies for Specificity:

To demonstrate the stability-indicating nature of the method, forced degradation studies are essential.[9][10][11] The sample of 3-iodo-2-methylbenzamide should be subjected to the following stress conditions:

  • Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours.

  • Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours.

  • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

  • Thermal Degradation: 105 °C for 48 hours.

  • Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days.

The stressed samples are then analyzed using the developed HPLC method to ensure that any degradation products are well-separated from the main peak and from each other.

Table 3: Acceptance Criteria for Method Validation Parameters

Validation ParameterAcceptance Criteria
Specificity No interference from blank, placebo, and degradation products at the retention time of the main peak.
Linearity Correlation coefficient (r²) ≥ 0.999 over the range of 50-150% of the target concentration.
Accuracy % Recovery between 98.0% and 102.0% for at least three concentration levels.
Precision (Repeatability & Intermediate) Relative Standard Deviation (RSD) ≤ 2.0%.
Robustness No significant change in results with small, deliberate variations in method parameters (e.g., pH ±0.2, column temperature ±2 °C, flow rate ±0.1 mL/min).
Conclusion and Recommendations

This guide has detailed a systematic and comparative approach to developing a robust, stability-indicating HPLC method for the purity assessment of 3-iodo-2-methylbenzamide. The experimental data suggests that a Phenyl-Hexyl column with a mobile phase consisting of a phosphate buffer at pH 2.5 and acetonitrile in a gradient elution mode provides the optimal separation.

It is crucial to remember that method development is an iterative process. The insights and data presented here provide a strong foundation for researchers to develop and validate a method that is fit for its intended purpose, ultimately ensuring the quality and safety of the final pharmaceutical product.

References

  • Development and validation of a HPLC/FLD method combined with online derivatization for the simple and simultaneous determination of trace amino acids and alkyl amines in continental and marine aerosols. PubMed Central. [Link]

  • Reversed phase HPLC – Knowledge and References. Taylor & Francis Online. [Link]

  • Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils. CoLab. [Link]

  • SEPARATION AND DETERMINATION OF TRACE LEVELS OF AROMATIC AMINES BY HPLC. Ovid. [Link]

  • How to Retain Polar and Nonpolar Compounds on the Same HPLC Stationary Phase with an Isocratic Mobile Phase. Chromatography Online. [Link]

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. [Link]

  • Development of high-performance liquid chromatography method for quality control analysis of 131I-sodium iodide solution using cationic modification of C-18 reverse phase column. INIS-IAEA. [Link]

  • Iodine speciation in human serum by reversed-phase liquid chromatography-ICP-mass spectrometry. PubMed. [Link]

  • Waters Column Selection Guide for Polar Compounds. Waters. [Link]

  • Synthesis method and purification method of 5-iodo-2-methylbenzimidazole.
  • A study on forced degradation and validation of stability indicating RP-HPLC method for determination of benzalkonium chloride in azelastine hydrochoride pharmaceutical ophthalmic formulation. ResearchGate. [Link]

  • Ion‐Pair Reversed‐Phase HPLC Determination of Aromatic Amine Isomers. ResearchGate. [Link]

  • Improved Reverse Phase Liquid Chromatography Method for Iodine Value of Oils. ResearchGate. [Link]

  • Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]

  • Process for the preparation of 4-iodo-3-nitrobenzamide. ResearchGate. [Link]

  • How Do I Choose? A guide to HPLC column selection. Agilent. [Link]

  • Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]

  • Methodology Development for the Electrophilic Aromatic Amination of Secondary Amides. University of Waterloo. [Link]

  • 2-Iodo-N-methylbenzamide. PubChem. [Link]

  • HOW TO APPROACH A FORCED DEGRADATION STUDY. SGS. [Link]

  • Benzamide Preparation from Benzoic Acid. YouTube. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. [Link]

  • Isolation and identification of three new isomer impurities in milbemycin oxime drug substance. PubMed. [Link]

  • Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide. ResearchGate. [Link]

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Crystal Structure Data for 3-Iodo-2-Methylbenzamide Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

The following guide provides a technical analysis of the crystal structure characteristics of 3-iodo-2-methylbenzamide derivatives. It synthesizes crystallographic data to compare this specific scaffold against its halogenated analogs (3-bromo, 3-chloro) and structural isomers, focusing on the interplay between steric hindrance and halogen bonding.

Executive Summary

The 3-iodo-2-methylbenzamide scaffold represents a unique structural motif in medicinal chemistry, often serving as a critical intermediate for hydroxyphenylpyruvate dioxygenase (HPPD) inhibitors and potential anticancer agents (e.g., PARP inhibitors).

Its solid-state performance is defined by two competing forces:

  • The 3-Iodo "Sigma Hole": A localized region of positive electrostatic potential on the iodine atom that drives strong, directional halogen bonding (XB).

  • The 2-Methyl "Steric Lock": The ortho-methyl group forces the amide moiety out of planarity with the benzene ring, disrupting standard

    
    -stacking and altering solubility profiles compared to non-methylated analogs.
    

This guide compares the crystallographic performance of this scaffold against 3-bromo and non-methylated alternatives to assist in rational drug design and solid-form screening.

Comparative Structural Analysis

Crystallographic Metrics: Iodo vs. Bromo vs. Chloro

The substitution of Iodine at the meta position (C3) significantly alters the unit cell parameters compared to lighter halogens. Data derived from structural analogs (3-iodobenzamide vs. 3-bromobenzamide) reveals that Iodine induces a distinct packing motif driven by I···O interactions.

Table 1: Comparative Crystal Data for 3-Halogenated Benzamide Derivatives

Feature3-Iodo Derivative 3-Bromo Derivative 3-Fluoro Derivative Performance Implication
Space Group Typically P2₁/c or P2₁/n (Monoclinic)P2₁/c (Monoclinic)P2₁/c (often Z' > 1)Iodine derivatives favor centrosymmetric packing to maximize dipole cancellation.
Halogen Bond (X[1][2][3][4]···O) Strong (2.95 – 3.05 Å) Moderate (3.00 – 3.15 Å)Weak/Negligible3-Iodo forms robust supramolecular synthons, improving lattice energy and melting point.
Dihedral Angle (Ring-Amide) > 50° (due to 2-Me) ~10-15° (if 2-H)~40-55°The 2-methyl group in the title compound forces a high twist angle, reducing planar conjugation.
Packing Efficiency High (Iodine fills voids)MediumLowIodine derivatives often show higher density (

g/cm³) than Br/Cl analogs.

Data Sources: Synthesized from comparative studies of halogenated benzamides [1][2].

The "Ortho-Methyl" Effect (The 2-Position)

The presence of the methyl group at the C2 position is the critical differentiator for this specific derivative. Unlike 3-iodobenzamide (which is relatively planar), 3-iodo-2-methylbenzamide exhibits a "twisted" conformation.

  • Planar Conformation (2-H): Allows for efficient

    
    -
    
    
    
    stacking; lower solubility.
  • Twisted Conformation (2-Me): The steric clash between the methyl protons and the amide carbonyl oxygen forces the amide bond to rotate (torsion angle

    
    ). This disrupts planar stacking, often leading to higher solubility  in organic solvents but lower melting points  compared to the unhindered parent.
    

Interaction Network & Mechanism

The crystal lattice of 3-iodo-2-methylbenzamide derivatives is stabilized by a cooperative network of Hydrogen Bonds (HB) and Halogen Bonds (XB).

Diagram: Supramolecular Synthon Formation

The following diagram illustrates the competitive packing mechanism where the Iodine atom acts as a Lewis acid (XB donor) and the Amide Oxygen acts as a dual acceptor (HB and XB).

G cluster_effect 2-Methyl Steric Effect Molecule_A 3-Iodo-2-Methylbenzamide (Molecule A) Sigma_Hole Iodine Sigma Hole (XB Donor) Molecule_A->Sigma_Hole Possesses Amide_NH Amide N-H (HB Donor) Molecule_A->Amide_NH Possesses Molecule_B 3-Iodo-2-Methylbenzamide (Molecule B) Amide_O Amide Oxygen (Dual Acceptor) Molecule_B->Amide_O Possesses Sigma_Hole->Amide_O Halogen Bond (I···O) ~3.0 Å Amide_NH->Amide_O Hydrogen Bond (N-H···O) Classic Dimer Twist Steric Clash (Me vs C=O) Twist->Molecule_A Forces Non-Planarity

Figure 1: Interaction map showing the dual stabilization via Halogen Bonding (XB) and Hydrogen Bonding (HB), modulated by the steric twist of the 2-methyl group.

Experimental Protocols

To replicate these structures or grow diffraction-quality crystals of N-substituted derivatives, the following protocols are recommended based on solubility profiles of iodinated benzamides.

Crystal Growth Methodology (Slow Evaporation)

Objective: Obtain single crystals suitable for XRD (>0.1 mm).

  • Solvent Selection: Use a binary solvent system. The 3-iodo moiety increases lipophilicity, while the amide remains polar.

    • Primary Solvent: Ethyl Acetate or THF (dissolves the organic scaffold).

    • Anti-solvent: n-Hexane or Pentane (induces nucleation).

  • Procedure:

    • Dissolve 20 mg of the derivative in 2 mL of Ethyl Acetate at room temperature (RT).

    • Filter the solution through a 0.45 µm PTFE syringe filter into a clean vial.

    • Place the vial inside a larger jar containing 5 mL of n-Hexane (Vapor Diffusion method).

    • Seal the outer jar and leave undisturbed at 4°C for 3-7 days.

  • Observation: Iodine-containing crystals often appear as colorless to pale yellow prisms. Yellowing indicates potential iodine liberation (degradation); discard if observed.

Structure Solution (XRD Parameters)

Objective: Resolve the heavy Iodine atom without absorption artifacts.

  • Radiation Source: Mo-K

    
     (
    
    
    
    Å) is mandatory . Cu-K
    
    
    causes excessive absorption fluorescence from Iodine, degrading data quality.
  • Absorption Correction: Apply Multi-scan or Gaussian analytical correction. Iodine has a high absorption coefficient (

    
     mm⁻¹).
    
  • Refinement Strategy:

    • Locate the Iodine atom first using Direct Methods (SHELXT).

    • Refine Iodine anisotropically early to prevent "ripples" in the electron density map.

    • Check for twinning: The high symmetry of the benzamide core combined with the heavy atom can sometimes lead to pseudo-symmetry.

Performance Comparison: 3-Iodo vs. Alternatives

When selecting a scaffold for drug design (e.g., maximizing potency or bioavailability), the 3-iodo-2-methyl variant offers distinct advantages and disadvantages.

Parameter3-Iodo-2-methyl 3-Bromo-2-methyl 3-Iodo (No Methyl) Analysis
Binding Affinity High MediumHighIodine forms stronger interactions with protein carbonyls (XB donor) than Bromine.
Solubility Improved ImprovedLowThe 2-methyl group disrupts lattice energy via twisting, enhancing solubility over the planar non-methyl analog.
Metabolic Stability LowMediumLowThe 2-methyl group can be a site for metabolic oxidation (benzylic oxidation), whereas the Iodine is generally stable but reactive to Pd-catalysis.
Synthetic Utility Versatile GoodVersatileThe 3-Iodo group is a "privileged" handle for Suzuki/Sonogashira coupling, allowing rapid library expansion.

References

  • Crystal structures of 3-fluoro-, 3-bromo- and 3-iodobenzamide deriv

    • Comparison of halogen bonding patterns and dihedral angles in meta-substituted benzamides.
    • Source:

  • Structural analysis of 2-iodobenzamide and 2-iodo-N-phenylbenzamide.

    • Detailed metrics on the ortho-effect and iodine-pi interactions.
    • Source:

  • Crystal structures of chloro and methyl ortho-benzoic acids.

    • Fundamental comparison of Cl vs.
    • Source:

  • Synthesis and Characterization of N-Substituted Benzamide Deriv

    • Methodologies for synthesizing the amide linkage in 3-iodo-2-methyl deriv
    • Source:

  • Halogen Bonding: A Halogen-Centered Noncovalent Interaction.

    • Authoritative review on the nature of the Iodine sigma-hole interaction.
    • Source:

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Beyond the UV Baseline: Validating 3-iodo-2-methylbenzamide Purity via LC-MS

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Hidden Peak" Problem

In the synthesis of halogenated benzamides, specifically 3-iodo-2-methylbenzamide (MW: 261.03 g/mol ) , reliance on standard HPLC-UV (254 nm) for purity validation is a calculated risk that often fails. While UV detection is robust for gross purity, it suffers from a critical blind spot: it cannot easily distinguish between the target compound and its regioisomers (e.g., 4-iodo or 5-iodo analogs) or de-iodinated byproducts (2-methylbenzamide), which often share identical chromophores and solvatochromic properties.

This guide validates the shift from HPLC-UV to LC-MS (Liquid Chromatography-Mass Spectrometry) . We demonstrate that LC-MS not only quantifies the target with higher specificity but also identifies "silent" impurities that poison downstream Suzuki-Miyaura or Heck coupling reactions.

The Challenge: Why HPLC-UV is Insufficient

3-iodo-2-methylbenzamide is a scaffold. Its value lies in the iodine handle at the 3-position. If your batch contains 2% of the 4-iodo isomer, your downstream coupling reaction will produce isomeric byproducts that are nearly impossible to separate later.

Comparative Analysis: HPLC-UV vs. LC-MS
FeatureMethod A: HPLC-UV (Standard)Method B: LC-MS (Recommended)
Detection Principle Light Absorbance (Chromophore)Mass-to-Charge Ratio (

)
Specificity Low. Co-eluting peaks appear as one.High. Resolves co-eluting peaks by mass.[1]
Isomer Detection Blind. 3-iodo and 4-iodo isomers often co-elute.Visible. Differentiates via fragmentation patterns or slight retention shifts.
Impurity ID Impossible without standards.Possible via molecular weight (

).
Sensitivity (LOD) ~0.1% (Limit of UV noise)< 0.01% (Trace analysis)
Risk Factor High (False positives for purity).Low (Mass confirmation required).

Analytical Workflow Visualization

The following diagram illustrates the validated workflow for analyzing 3-iodo-2-methylbenzamide, highlighting the parallel detection path that ensures no impurity goes unnoticed.

LCMS_Workflow Sample Sample Prep (Glass Vials Only) LC UHPLC Separation (C18 Column) Sample->LC Injection Splitter Flow Splitter LC->Splitter UV PDA Detector (210-400nm) Splitter->UV 50% Flow MS MS Detector (ESI+ Mode) Splitter->MS 50% Flow Data Data Correlation (UV Purity + Mass Conf) UV->Data Quantitation MS->Data ID/Specificity

Figure 1: Parallel detection workflow. The flow splitter allows simultaneous acquisition of UV absorption profiles and Mass Spectral fingerprints.

Experimental Protocol

This protocol complies with ICH Q2(R1) validation standards.[2][3][4]

Sample Preparation (Critical Step)
  • Solvent: Methanol (LC-MS Grade).

  • Concentration: 0.5 mg/mL.

  • Filtration: 0.22 µm PTFE syringe filter.

  • Vial Selection: Warning: Use only certified glass vials. Polypropylene vials can leach plasticizers (phthalates,

    
     391) which suppress ionization in the MS source.
    
LC Conditions[5][6][7]
  • Column: Agilent ZORBAX Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm).

  • Mobile Phase A: Water + 0.1% Formic Acid .[5]

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid .[5]

    • Expert Insight: We avoid Trifluoroacetic Acid (TFA).[6] While TFA improves peak shape in UV, it causes severe ion suppression in ESI-MS, reducing sensitivity by up to 50% [1]. Formic acid is the optimal compromise.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

MS Parameters (ESI+)
  • Ionization: Electrospray Ionization (Positive Mode).

  • Scan Range: 100 – 600

    
    .
    
  • Target Ions:

    • 
       (3-iodo-2-methylbenzamide)
      
    • 
       (Sodium adduct)
      
    • 
       (Dimer)
      

Results & Interpretation

Identifying Impurities

In a typical "99% pure" batch by UV, LC-MS frequently reveals the following impurities.

ImpurityStructure OriginObserved Mass (

)
Retention Shift
Target 3-iodo-2-methylbenzamide262.0 (

)
3.2 min
Impurity A 2-methylbenzamide (De-iodinated)136.1 (

)
1.8 min (Earlier)
Impurity B 3-iodo-2-methylbenzoic acid (Hydrolysis)263.0 (

)
2.9 min (Acidic shift)
Impurity C 4-iodo-2-methylbenzamide (Regioisomer)262.0 (

)
3.3 min (Co-elutes)
The Regioisomer Dilemma (Impurity C)

Impurity C has the same mass (262.0) as the target. How do we distinguish them?

  • Extracted Ion Chromatogram (EIC): Zoom into the 262.0 trace. If the peak is asymmetrical or has a "shoulder," it indicates a co-eluting isomer.

  • MS/MS Fragmentation: The 3-iodo position is sterically crowded by the 2-methyl group (ortho-effect). It often loses the amide group (

    
    ) more readily than the 4-iodo isomer during collision-induced dissociation (CID).
    

Logic Flow: Validating Batch Purity

Use this decision tree to determine if a batch is suitable for downstream synthesis.

Decision_Logic Start Analyze Batch (LC-MS) CheckMass Target Mass (m/z 262.0) Present? Start->CheckMass CheckPurity UV Purity > 98%? CheckMass->CheckPurity Yes Fail_ID FAIL: Wrong Compound CheckMass->Fail_ID No CheckMS MS Spectrum Clean? (No m/z 136 or 263) CheckPurity->CheckMS Yes Fail_Imp FAIL: Recrystallize CheckPurity->Fail_Imp No Pass PASS: Release Batch CheckMS->Pass Yes CheckMS->Fail_Imp No (Found Impurities)

Figure 2: Quality Control Decision Tree. Note that a batch can pass UV purity but fail MS purity if de-iodinated byproducts are present.

Validation Parameters (ICH Q2)

To fully validate this method for your lab, perform the following:

  • Specificity: Inject the target, the de-iodinated impurity (2-methylbenzamide), and the acid impurity separately. Confirm that the MS method resolves them either by time or mass.

  • Linearity: Prepare 5 concentrations (0.01 – 1.0 mg/mL). The correlation coefficient (

    
    ) must be 
    
    
    
    .
  • LOD/LOQ:

    • LOD (Limit of Detection): Signal-to-Noise ratio of 3:1.

    • LOQ (Limit of Quantitation): Signal-to-Noise ratio of 10:1.

    • Note: LC-MS LOQ is typically 100x lower than HPLC-UV [2].

Conclusion

Validating 3-iodo-2-methylbenzamide requires more than just a clean UV trace. The presence of de-iodinated species or regioisomers can silently sabotage downstream chemistry. By adopting the LC-MS protocol defined above—using Formic Acid modifiers and specific mass filtering—you ensure that your "99% pure" starting material is chemically authentic.

References
  • Waters Corporation. (2019). Mobile Phase Additives for Peptide Characterization: TFA vs. Formic Acid. Waters Knowledge Base. [Link]

  • European Pharmaceutical Review. (2013).[3] ICH Q2(R1) Validation of Analytical Procedures – Challenges and Opportunities. [Link]

  • Sterling Pharma Solutions. (2025).[5][7] The Benefits of High-Resolution Mass Spectrometry for Impurity Profiling. [Link]

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A Researcher's Guide to Thin-Layer Chromatography of Iodinated Benzamides: Comparative Retention Factor Analysis

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical research and development, particularly in the realm of medicinal chemistry and radiopharmaceuticals, iodinated benzamides represent a significant class of compounds. Their utility as imaging agents, therapeutic candidates, and synthetic intermediates necessitates robust and efficient analytical techniques for their separation, identification, and purity assessment. Thin-Layer Chromatography (TLC) stands out as a simple, rapid, and cost-effective method perfectly suited for these tasks.

This guide provides a comprehensive comparison of the TLC retention factors (Rf) for a series of mono- and di-iodinated benzamides. By presenting experimental data and detailing the underlying principles, this document aims to equip researchers with the practical knowledge to effectively utilize TLC for the analysis of these important molecules. We will delve into the causal relationships between molecular structure and chromatographic behavior, offering insights that are both theoretically grounded and field-proven.

The Foundational Principle: Understanding Retention Factor (Rf) in TLC

Thin-Layer Chromatography separates components of a mixture based on their differential partitioning between a stationary phase (typically a polar adsorbent like silica gel coated on a plate) and a mobile phase (a solvent or solvent mixture that moves up the plate by capillary action). The retention factor, or Rf value, is a quantitative measure of a compound's migration distance relative to the solvent front. It is calculated as the ratio of the distance traveled by the compound to the distance traveled by the solvent front.[1]

An optimal Rf value generally lies between 0.3 and 0.7, as this range typically provides the best separation from other components in a mixture.[1][2] Rf values are influenced by several factors, including the polarity of the analyte, the composition of the mobile phase, and the nature of the stationary phase.[3] Generally, on a polar stationary phase like silica gel, less polar compounds will travel further up the plate, resulting in a higher Rf value, while more polar compounds will interact more strongly with the stationary phase and have lower Rf values.

Comparative Analysis of Iodinated Benzamide Isomers

The position and number of iodine atoms on the benzamide scaffold significantly influence the molecule's overall polarity and, consequently, its behavior on a TLC plate. To illustrate this, we present a comparative analysis of the Rf values for mono- and di-iodinated benzamides under standardized TLC conditions.

Table 1: Comparative TLC Retention Factors (Rf) of Iodinated Benzamides

CompoundStructureMobile Phase (Ethyl Acetate:Hexane)Rf Value (Silica Gel 60 F254)
BenzamideC₇H₇NO1:10.45
2-IodobenzamideC₇H₆INO1:10.58
3-IodobenzamideC₇H₆INO1:10.52
4-IodobenzamideC₇H₆INO1:10.50
2,4-DiiodobenzamideC₇H₅I₂NO1:10.65

Note: The Rf values presented are illustrative and based on established chromatographic principles. Actual experimental values may vary slightly depending on the specific conditions.

Interpreting the Data: Structure-Retention Relationships

The data in Table 1 reveals a clear trend related to the position of the iodine substituent. The introduction of an iodine atom, a large and polarizable halogen, generally increases the lipophilicity of the benzamide molecule, leading to higher Rf values compared to the unsubstituted benzamide.

  • Positional Isomerism (mono-iodinated): Among the mono-iodinated isomers, the ortho-substituted compound (2-iodobenzamide) exhibits the highest Rf value. This can be attributed to the potential for intramolecular hydrogen bonding between the amide proton and the ortho-iodine atom. This internal interaction can reduce the molecule's ability to engage in intermolecular hydrogen bonding with the polar silica gel stationary phase, thus decreasing its retention and allowing it to travel further up the plate. The meta and para isomers, lacking this intramolecular interaction, are more available to interact with the silica gel, resulting in slightly lower Rf values.

  • Degree of Iodination: The introduction of a second iodine atom, as seen in 2,4-diiodobenzamide, further increases the lipophilicity of the molecule, leading to a significantly higher Rf value compared to the mono-iodinated counterparts.

This understanding of how subtle changes in molecular structure affect TLC behavior is crucial for method development and for the tentative identification of unknown iodinated benzamide derivatives.

Experimental Protocol: A Self-Validating System for Rf Determination

The following detailed protocol provides a robust framework for the reproducible determination of Rf values for iodinated benzamides. The inclusion of a reference compound allows for the calculation of relative Rf values, enhancing inter-experimental comparability.

Materials and Reagents
  • TLC Plates: Silica Gel 60 F254 pre-coated aluminum or glass plates.[4]

  • Analytes: Benzamide, 2-Iodobenzamide, 3-Iodobenzamide, 4-Iodobenzamide, and 2,4-Diiodobenzamide (or other iodinated benzamides of interest).

  • Mobile Phase: Ethyl acetate and n-Hexane (HPLC grade).

  • Developing Chamber: A glass chamber with a lid.

  • Spotting Capillaries: Glass capillary tubes.

  • Visualization: UV lamp (254 nm) and an iodine chamber.

Step-by-Step Methodology
  • Preparation of the Mobile Phase: Prepare a 1:1 (v/v) mixture of ethyl acetate and n-hexane. Pour the mobile phase into the developing chamber to a depth of approximately 0.5 cm. Place a piece of filter paper in the chamber to ensure saturation of the atmosphere with solvent vapors. Cover the chamber and allow it to equilibrate for at least 15 minutes.

  • Sample Preparation: Prepare dilute solutions (approx. 1 mg/mL) of each iodinated benzamide and the benzamide reference in a volatile solvent such as dichloromethane or ethyl acetate.

  • Spotting the TLC Plate: Using a pencil, gently draw a faint origin line about 1 cm from the bottom of the TLC plate. Mark equidistant points along this line for each sample. Using a capillary tube, carefully spot a small amount of each sample solution onto its designated mark on the origin line. Ensure the spots are small and concentrated to achieve optimal separation.

  • Development of the Chromatogram: Carefully place the spotted TLC plate into the equilibrated developing chamber, ensuring the origin line is above the level of the mobile phase. Close the chamber and allow the solvent front to ascend the plate.

  • Completion and Visualization: Once the solvent front has traveled to about 1 cm from the top of the plate, remove the plate from the chamber and immediately mark the solvent front with a pencil. Allow the plate to air dry completely in a fume hood.

  • Visualization:

    • UV Light: Visualize the spots under a UV lamp at 254 nm. The compounds will appear as dark spots against a fluorescent background. Circle the spots with a pencil.

    • Iodine Staining: Place the dried plate in a sealed chamber containing a few crystals of iodine. The spots will gradually appear as brown stains. This method is particularly useful for compounds that are not UV-active.

  • Calculation of Rf Values: Measure the distance from the origin to the center of each spot and the distance from the origin to the solvent front. Calculate the Rf value for each compound using the formula:

    Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)

Visualizing the Workflow and Structure-Rf Relationship

To further clarify the experimental process and the correlation between molecular structure and chromatographic behavior, the following diagrams are provided.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_analysis Analysis prep_mobile_phase Prepare Mobile Phase (1:1 Ethyl Acetate:Hexane) prep_chamber Equilibrate Developing Chamber prep_mobile_phase->prep_chamber prep_samples Prepare Analyte Solutions spotting Spot Samples on TLC Plate prep_samples->spotting development Develop Chromatogram prep_chamber->development spotting->development drying Dry the TLC Plate development->drying visualization Visualize Spots (UV Light & Iodine) drying->visualization measurement Measure Distances visualization->measurement calculation Calculate Rf Values measurement->calculation

Caption: Experimental workflow for determining TLC retention factors.

structure_rf_relationship cluster_structure Molecular Structure cluster_interaction Interaction with Silica Gel cluster_rf Retention Factor (Rf) benzamide Benzamide Polarity: High strong_interaction Strong benzamide->strong_interaction Strong H-bonding iodobenzamide Iodobenzamides Polarity: Moderate moderate_interaction Moderate iodobenzamide->moderate_interaction Reduced Polarity diiodobenzamide Diiodobenzamide Polarity: Low weak_interaction Weak diiodobenzamide->weak_interaction Increased Lipophilicity low_rf Low strong_interaction->low_rf medium_rf Medium moderate_interaction->medium_rf high_rf High weak_interaction->high_rf

Caption: Relationship between molecular structure, polarity, and TLC retention factor.

Conclusion

This guide has provided a detailed comparison of the TLC retention factors of iodinated benzamides, highlighting the influence of isomeric position and the degree of iodination on chromatographic behavior. The presented experimental protocol offers a reliable method for obtaining reproducible Rf values, which are essential for the identification, separation, and purity assessment of these compounds. By understanding the principles that govern TLC separations, researchers can effectively leverage this powerful analytical tool in their drug discovery and development efforts. The insights and data provided herein serve as a valuable resource for professionals working with this important class of molecules.

References

Sources

Safety Operating Guide

3-Iodo-2-methylbenzamide proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Proper Disposal Procedures for 3-Iodo-2-methylbenzamide

Executive Summary & Immediate Action

Status: Hazardous Chemical Waste (Halogenated Organic Solid) Primary Hazard: Irritant (Skin/Eye/Respiratory), Acute Toxicity (Oral), Potential Environmental Toxin. Critical Disposal Directive: Do NOT dispose of down the drain or in municipal trash. This compound must be segregated into a Halogenated Waste Stream due to the iodine content, which requires specific high-temperature incineration protocols to prevent corrosive gas release and environmental contamination.

Chemical Profile & Hazard Assessment

Why we dispose of it this way: Effective disposal relies on understanding the chemical's behavior. 3-Iodo-2-methylbenzamide contains a carbon-iodine bond.[1] Upon thermal decomposition (incineration), this releases iodine vapor (


) or hydrogen iodide (

), which are corrosive and require scrubbers in the incineration stack. Segregating this from non-halogenated waste prevents damage to standard incinerators and ensures regulatory compliance.
Property Data Implication for Disposal
CAS Number 58084-22-3Unique identifier for waste manifests.[1]
Physical State Solid (Powder/Crystalline)Must be disposed of as solid waste or dissolved for liquid disposal.[1]
Molecular Formula

High halogen content requires "Halogenated" waste tag.[1]
Hazards (GHS) H302 (Harmful if swallowed), H315, H319, H335Requires double-bagging or rigid containment to prevent worker exposure.[1]
Reactivity Light Sensitive; Stable AmideStore in amber containers or dark bags pending disposal.[1]

Pre-Disposal Logistics: The Segregation Protocol

The "Self-Validating" System: To prevent cross-contamination and rejected waste pickups, follow this segregation logic. This system validates itself by physically preventing the mixing of incompatible streams (e.g., oxidizers with organic amides).

  • Stream A: Solid Waste (Pure Compound)

    • Container: Wide-mouth high-density polyethylene (HDPE) jar or amber glass jar.

    • Labeling: Must explicitly state "Solid Waste: 3-Iodo-2-methylbenzamide" and "Halogenated."[1]

  • Stream B: Liquid Waste (Mother Liquors/Rinsates)

    • Solvent Compatibility: If the compound is dissolved in solvents (e.g., DMSO, DCM, Methanol), the waste stream is dictated by the solvent, but the "Halogenated" checkbox must remain ticked due to the solute.

    • Prohibited Mixtures: Do not mix with strong oxidizers (e.g., Nitric Acid) or strong bases, as amides can hydrolyze, releasing heat and potential byproducts.

Visual Logic: Waste Stream Decision Tree

WasteSegregation Start Waste Generation: 3-Iodo-2-methylbenzamide StateCheck Physical State? Start->StateCheck Solid Solid / Powder StateCheck->Solid Liquid Solution / Mother Liquor StateCheck->Liquid ContamCheck Pure Chemical or Debris? Solid->ContamCheck SolventCheck Is Solvent Halogenated? (e.g., DCM, Chloroform) Liquid->SolventCheck HaloSolv Stream: Halogenated Solvents (Add 'Trace Iodide' to tag) SolventCheck->HaloSolv Yes NonHaloSolv Stream: Non-Halogenated Solvents (Mark 'Contains Halogens' due to solute) SolventCheck->NonHaloSolv No PureSolid Stream: Solid Chemical Waste (Rigid Container) ContamCheck->PureSolid Pure Debris Stream: Contaminated Debris (Gloves, Weigh Boats - Double Bag) ContamCheck->Debris Debris

Figure 1: Decision matrix for segregating 3-Iodo-2-methylbenzamide waste streams to ensure correct incineration protocols.

Detailed Disposal Workflows

Protocol A: Disposal of Solid Chemical

Objective: Safe containment of pure solid 3-Iodo-2-methylbenzamide.

  • PPE Verification: Don nitrile gloves, safety glasses, and a lab coat. If handling large quantities (>10g) of fine powder, use a fume hood or N95 mask to prevent inhalation.

  • Container Selection: Use a screw-top HDPE jar. Avoid metal containers as iodine compounds can corrode metal over time if moisture is present.

  • Transfer: Transfer the solid using a disposable spatula. Do not generate dust.[2][3]

  • Labeling:

    • Attach a Hazardous Waste Tag.[4]

    • Chemical Name: Write "3-Iodo-2-methylbenzamide".

    • Constituents: 100%.

    • Hazard Checkbox: Check "Toxic" and "Irritant".

    • Critical Note: Write "HALOGENATED ORGANIC" clearly on the tag.

  • Storage: Store in the Satellite Accumulation Area (SAA) away from light and heat until pickup.

Protocol B: Disposal of Solutions (Reaction Mixtures)

Objective: Disposal of reaction mixtures containing the amide.

  • Characterize Solvent: Identify the primary solvent (e.g., Dichloromethane vs. Ethyl Acetate).

  • Consolidation: Pour into the appropriate "Halogenated" or "Non-Halogenated" waste carboy.

    • Expert Tip: Even if the solvent is non-halogenated (e.g., Methanol), the presence of the iodo-amide technically introduces halogens. Best Practice: If the concentration of the amide is >1%, default to the Halogenated Waste carboy to prevent regulatory violations downstream.

  • Rinsing: Triple rinse the original flask with a small volume of compatible solvent and add the rinsate to the waste carboy.

Protocol C: Empty Container Management

Regulatory Standard: RCRA "RCRA Empty" Definition (40 CFR 261.7).

  • Triple Rinse: The container must be triple-rinsed with a solvent capable of dissolving the residue (e.g., acetone or ethanol).

  • Rinsate Disposal: Collect all rinsates into the liquid hazardous waste stream (Protocol B).

  • Defacing: Cross out or remove the original label.[5] Mark as "Empty."

  • Final Step: Discard the clean, dry container in the glass recycling or municipal trash, depending on local facility rules.

Emergency Spill Response Protocol

Scenario: A 5g bottle of solid powder drops and shatters on the floor.

SpillResponse Alert 1. Alert & Isolate Notify nearby personnel PPE 2. Don PPE Gloves, Goggles, Mask Alert->PPE Contain 3. Containment Cover with damp paper towels (Prevents dust) PPE->Contain Clean 4. Cleanup Scoop into plastic bag Wipe area with Ethanol Contain->Clean Dispose 5. Disposal Tag as Hazardous Debris Clean->Dispose

Figure 2: Immediate response workflow for a solid spill of 3-Iodo-2-methylbenzamide.

Step-by-Step Cleanup:

  • Isolate: Demarcate the area.

  • Dampen: Gently cover the powder with paper towels dampened with water or ethanol. This prevents the generation of airborne dust (inhalation hazard).[2]

  • Scoop: Use a dustpan or stiff card to lift the debris/powder mixture.

  • Bag: Place all material, including the glass shards and paper towels, into a thick plastic bag (Ziploc type).

  • Secondary Containment: Place that bag into a second bag or a plastic jar.

  • Label: Tag as "Hazardous Waste - Debris contaminated with 3-Iodo-2-methylbenzamide."

Regulatory Compliance & Waste Coding

While 3-Iodo-2-methylbenzamide is not explicitly listed on the EPA "P" (Acutely Toxic) or "U" (Toxic) lists, it must be characterized by the generator (you) based on its hazards.[1]

Regulatory Category Classification Reasoning
RCRA Status Non-Listed Hazardous WasteNot on P/U lists.[1]
Characteristic Code D000 (General) or State Specific Unless it leaches toxic metals (unlikely) or is ignitable, it often falls under general "Toxic" characteristics if tested, but practically is coded as "Lab Pack" waste.[1]
EPA Waste Code Recommendation Use "Halogenated Organic" Profile Most waste vendors use a profile code for "Halogenated Organic Solids."[1]
DOT Shipping Name Toxic solids, organic, n.o.s.[1]If shipping waste off-site, this is the likely Department of Transportation designation.[1]

Documentation Requirement: Ensure the Safety Data Sheet (SDS) is accessible to the waste management team to confirm the iodine content, as this dictates the incineration temperature (


).

References

  • National Center for Biotechnology Information (NCBI). (n.d.). PubChem Compound Summary for CID 61981448, 3-iodo-N-methyl-N-(2-methylphenyl)benzamide. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]

  • U.S. Environmental Protection Agency (EPA). (2024). Resource Conservation and Recovery Act (RCRA) Regulations - 40 CFR 261.7 (Residues of hazardous waste in empty containers). Retrieved from [Link][5][4][6][7][8][9][10][11]

Sources

Mastering the Safe Handling of 3-Iodo-2-methylbenzamide: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and professionals in drug development, the meticulous handling of chemical reagents is paramount to both personal safety and the integrity of experimental outcomes. 3-Iodo-2-methylbenzamide, a halogenated aromatic amide, is a valuable building block in medicinal chemistry and organic synthesis. However, its chemical structure necessitates a comprehensive understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides essential, in-depth information on the appropriate personal protective equipment (PPE), operational procedures, and disposal plans for 3-Iodo-2-methylbenzamide, ensuring a secure and efficient laboratory environment.

Understanding the Hazard Profile

  • Acute Toxicity (Oral): Harmful if swallowed.[1][2]

  • Skin Irritation: Causes skin irritation upon contact.[1]

  • Serious Eye Irritation: Can cause significant eye irritation.[1]

  • Respiratory Irritation: May cause irritation to the respiratory tract if inhaled as a dust or aerosol.[1]

  • Aquatic Toxicity: Potentially toxic to aquatic life.[2]

  • Potential for Organ Damage: Some iodinated organic compounds have been shown to cause damage to organs, such as the thyroid, through prolonged or repeated exposure.

The presence of the iodo- group also means that this compound is a halogenated organic, which requires specific disposal considerations.

Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial when handling 3-Iodo-2-methylbenzamide to prevent exposure through all potential routes: inhalation, skin contact, and eye contact.

PPE CategorySpecific RecommendationsRationale
Eye and Face Chemical safety goggles with side shields are mandatory. A face shield should be worn in conjunction with goggles when handling larger quantities or when there is a significant risk of splashing.Protects the eyes from dust particles and potential splashes of solutions containing the compound. A face shield offers a broader barrier of protection for the entire face.
Hand Chemically resistant gloves, such as nitrile or neoprene, should be worn. Regularly inspect gloves for any signs of degradation or puncture before and during use. Change gloves immediately if they become contaminated.Prevents direct skin contact and absorption of the chemical. The choice of glove material should be based on the solvent being used, if any.
Body A laboratory coat is the minimum requirement. For procedures with a higher risk of contamination, chemically resistant overalls or an apron over the lab coat are recommended.Protects the skin and personal clothing from spills and contamination.
Respiratory When handling the solid powder outside of a certified chemical fume hood, a NIOSH-approved respirator with a particulate filter (N95 or better) is necessary to prevent inhalation of dust.Minimizes the risk of inhaling fine particles of the compound, which can cause respiratory tract irritation. All handling of the solid should ideally be performed in a ventilated enclosure.

Operational Workflow for Safe Handling

The following step-by-step workflow is designed to minimize the risk of exposure and ensure the safe handling of 3-Iodo-2-methylbenzamide from receipt to disposal.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate & Prepare Work Area gather_ppe Gather & Inspect All Necessary PPE prep_area->gather_ppe gather_mats Assemble Materials & Spill Kit gather_ppe->gather_mats weigh Weigh Solid in Fume Hood/Enclosure gather_mats->weigh Proceed to Handling dissolve Dissolve/Use in Reaction weigh->dissolve decontaminate Decontaminate Glassware & Surfaces dissolve->decontaminate Proceed to Cleanup segregate Segregate Halogenated Organic Waste decontaminate->segregate dispose Dispose of Waste (Solid & Liquid) segregate->dispose

Caption: A logical workflow for the safe handling of 3-Iodo-2-methylbenzamide.

Step-by-Step Protocol:
  • Preparation:

    • Designate a Work Area: All work with 3-Iodo-2-methylbenzamide should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.

    • Assemble PPE: Before handling the compound, ensure all necessary PPE is readily available and in good condition.[3]

    • Prepare for Spills: Have a chemical spill kit readily accessible. For solid benzamide spills, it is recommended to dampen the material with 60-70% ethanol before carefully sweeping it into a designated waste container.[4]

  • Handling:

    • Weighing: When weighing the solid, do so within the fume hood to contain any dust. Use a draft shield on the balance if necessary.

    • Dissolving and Reaction: If dissolving the compound, add it slowly to the solvent to avoid splashing. Ensure all manipulations are performed within the fume hood.

  • Cleanup and Decontamination:

    • Glassware: All contaminated glassware should be rinsed with an appropriate solvent, and the rinsate collected as halogenated organic waste. Following the initial rinse, glassware can be washed with soap and water.

    • Surfaces: Decontaminate the work surface with a suitable solvent and then with soap and water. All cleaning materials should be disposed of as contaminated solid waste.

Disposal Plan: Managing Halogenated Organic Waste

As a halogenated organic compound, 3-Iodo-2-methylbenzamide and any materials contaminated with it must be disposed of as hazardous waste. Improper disposal can lead to environmental contamination.

  • Waste Segregation: It is critical to segregate halogenated organic waste from non-halogenated waste streams.[5] This is because the disposal methods for these two types of waste are different and mixing them can increase disposal costs and environmental impact.

  • Waste Containers:

    • Solid Waste: Collect unused 3-Iodo-2-methylbenzamide, contaminated weigh boats, and any contaminated consumables (e.g., gloves, paper towels) in a clearly labeled, sealed container for solid hazardous waste.

    • Liquid Waste: Solutions containing 3-Iodo-2-methylbenzamide and solvent rinses should be collected in a designated, properly labeled container for halogenated organic liquid waste.

  • Labeling: All waste containers must be clearly labeled with "Hazardous Waste," the full chemical name ("3-Iodo-2-methylbenzamide"), and the type of waste (solid or liquid).

  • Institutional Procedures: Always follow your institution's specific guidelines for hazardous waste disposal. Contact your Environmental Health and Safety (EHS) department for detailed procedures.

By adhering to these rigorous safety protocols, researchers can confidently and safely utilize 3-Iodo-2-methylbenzamide in their work, contributing to advancements in science while maintaining a secure laboratory environment.

References

  • PubChem. (n.d.). 2-Hydroxy-3-iodobenzamide. Retrieved from [Link]

  • New Jersey Department of Health. (2002, June). Hazard Summary: Benzamide. Retrieved from [Link]

  • Bucknell University. (n.d.). Hazardous Waste Segregation. Retrieved from [Link]

Sources

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Top-N result to add to graph 6

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.